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Farnesyl pyrophosphate

Cat. No.: B1143644
CAS No.: 13058-04-3
M. Wt: 382.33 g/mol
InChI Key: VWFJDQUYCIWHTN-YFVJMOTDSA-N
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Description

Significance of Isoprenoid Biosynthesis in Biological Systems

Isoprenoid biosynthesis is an essential metabolic process found in all domains of life: bacteria, archaea, and eukaryotes. nih.gov This pathway gives rise to over 35,000 distinct molecules that are involved in a multitude of vital biological functions. nih.govmicrobiologyresearch.org In eukaryotes, for instance, isoprenoids include sterols like cholesterol, which are critical for maintaining the integrity of cell membranes. microbiologyresearch.org Other essential isoprenoid-derived molecules include dolichols, which are involved in protein glycosylation, and ubiquinones (B1209410) (coenzyme Q), which are key components of the electron transport chain in cellular respiration. frontierspartnerships.orgcreative-proteomics.com In plants, isoprenoids encompass a vast array of compounds, including carotenoids for photosynthesis, hormones for growth and development, and various secondary metabolites for defense. creative-proteomics.comfrontiersin.org Bacteria utilize isoprenoids for processes such as cell wall biosynthesis and electron transport. portlandpress.com Given their indispensable nature, the enzymes involved in isoprenoid production are significant targets for the development of antimicrobial drugs. nih.gov

Farnesyl Diphosphate (B83284) as a Central Branch-Point Intermediate

Farnesyl diphosphate (FPP) holds a pivotal position in the isoprenoid biosynthetic pathway. nih.govresearchgate.net It is considered a key branch-point intermediate because it serves as the precursor for a wide range of essential metabolites. frontierspartnerships.orgwikipedia.org From FPP, the pathway can diverge into several distinct branches. One major route leads to the synthesis of sterols (like cholesterol in animals and ergosterol (B1671047) in fungi) via the intermediate squalene (B77637). wikipedia.orgwikipedia.org Another significant branch utilizes FPP for the biosynthesis of dolichols and ubiquinones. frontierspartnerships.orgnih.gov Furthermore, FPP is the direct precursor for all sesquiterpenes, a large class of C15 isoprenoids. wikipedia.org It also serves as the substrate for the synthesis of geranylgeranyl diphosphate (GGPP), a C20 isoprenoid that is a precursor to diterpenes, carotenoids, and the side chains of chlorophylls. frontierspartnerships.org Additionally, FPP is utilized in the post-translational modification of proteins through a process called farnesylation. frontierspartnerships.orgnih.gov This central role makes the enzyme that produces FPP, farnesyl diphosphate synthase (FPPS), a critical control point for the flux of metabolites through the isoprenoid pathway. wikipedia.org

Overview of Farnesyl Diphosphate's Ubiquity Across Life Forms

The fundamental importance of the metabolic products derived from FPP dictates its ubiquitous presence across all forms of life. nih.gov From bacteria and archaea to fungi, plants, and animals, the synthesis and utilization of FPP are essential for survival. nih.govnih.gov While the initial steps leading to the basic five-carbon isoprenoid building blocks can differ—with most eukaryotes, archaea, and some bacteria using the mevalonate (B85504) (MVA) pathway and most bacteria, algae, and plant plastids using the methylerythritol phosphate (B84403) (MEP) pathway—the subsequent formation of FPP is a conserved process. creative-proteomics.comechelon-inc.comguidetopharmacology.org This widespread distribution underscores the ancient evolutionary origins and the fundamental importance of FPP and the isoprenoid pathway in cellular life. The enzyme responsible for its synthesis, FPPS, is also found universally, although structural variations can exist between different organisms. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O7P2 B1143644 Farnesyl pyrophosphate CAS No. 13058-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
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InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJDQUYCIWHTN-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020624
Record name (2E,6E)-Farnesyl diphosphate
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Molecular Weight

382.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Farnesyl pyrophosphate
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CAS No.

372-97-4, 13058-04-3
Record name Farnesyl diphosphate
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Record name Sq 32709
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Record name Farnesyl pyrophosphate
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Record name Farnesyl diphosphate
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Record name (2E,6E)-Farnesyl diphosphate
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Record name FARNESYL PYROPHOSPHATE
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Record name Farnesyl pyrophosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of Farnesyl Diphosphate

Precursor Pathways for Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate

All isoprenoids are synthesized from the universal five-carbon building blocks, IPP and its isomer, DMAPP. oup.comfrontiersin.org Living organisms utilize two distinct biosynthetic routes to produce these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. researchgate.netnih.gov

The MVA pathway is the essential metabolic route for producing IPP and DMAPP in eukaryotes (including humans), archaea, and the cytosol of plants. wikipedia.orgtandfonline.com The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to generate the isoprenoid precursors. metwarebio.com

The initial steps, often referred to as the upper mevalonate pathway, involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgtandfonline.com This is followed by the reduction of HMG-CoA to (R)-mevalonate, a reaction catalyzed by HMG-CoA reductase, which is the rate-limiting step of the pathway. wikipedia.orgmetwarebio.com In the lower mevalonate pathway, mevalonate is twice phosphorylated and subsequently decarboxylated to yield IPP. wikipedia.org The isomerization of IPP to DMAPP is then catalyzed by isopentenyl-diphosphate isomerase (IDI). metwarebio.comwikipedia.org

Table 1: Key Enzymatic Reactions of the Eukaryotic Mevalonate (MVA) Pathway

StepSubstrate(s)EnzymeProduct
12 x Acetyl-CoAAcetoacetyl-CoA thiolase (AACT)Acetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase (HMGS)3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoAHMG-CoA reductase (HMGR)Mevalonate
4MevalonateMevalonate kinase (MVK)Mevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinase (PMK)Mevalonate-5-diphosphate
6Mevalonate-5-diphosphateMevalonate-5-diphosphate decarboxylase (MVD)Isopentenyl diphosphate (IPP)
7Isopentenyl diphosphate (IPP)Isopentenyl-diphosphate isomerase (IDI)Dimethylallyl diphosphate (DMAPP)

This table summarizes the primary enzymatic steps in the eukaryotic MVA pathway leading to the synthesis of IPP and DMAPP. researchgate.netwikipedia.orgmetwarebio.com

The MEP pathway, also known as the non-mevalonate pathway, operates in most bacteria, algae, and in the plastids of plant cells. rsc.orgnih.gov It serves as an alternative route to synthesize IPP and DMAPP and is notably absent in humans. nih.govmdpi.com This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both intermediates of glycolysis. rsc.orgmdpi.com

The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), forming 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com A series of seven enzymatic reactions then converts DXP into both IPP and DMAPP. researchgate.netasm.org Unlike the MVA pathway where DMAPP is formed exclusively through the isomerization of IPP, the final step of the MEP pathway, catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH), produces IPP and DMAPP simultaneously. oup.com

Table 2: Enzymatic Steps of the Methylerythritol 4-Phosphate (MEP) Pathway

StepSubstrate(s)EnzymeProduct
1Pyruvate + D-Glyceraldehyde 3-phosphate1-deoxy-D-xylulose-5-phosphate synthase (DXS)1-deoxy-D-xylulose 5-phosphate (DXP)
21-deoxy-D-xylulose 5-phosphate (DXP)1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC)2-C-methyl-D-erythritol 4-phosphate (MEP)
32-C-methyl-D-erythritol 4-phosphate (MEP)2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
44-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE)4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP)
54-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP)2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF)2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP)
62-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP)4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG)4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBDP)
74-hydroxy-3-methylbut-2-enyl-diphosphate (HMBDP)4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH)Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP)

This table outlines the sequential enzymatic reactions of the MEP pathway. rsc.orgmdpi.comresearchgate.net

Mevalonate Pathway (MVA Pathway)

Enzymatic Condensation Reactions Forming Farnesyl Diphosphate

Once IPP and DMAPP are synthesized, they serve as the substrates for prenyltransferase enzymes, which catalyze the formation of longer-chain isoprenoid diphosphates through sequential head-to-tail condensation reactions. pnas.orgoup.com The synthesis of FPP (a C15 molecule) involves two such successive condensations. frontierspartnerships.orgfrontiersin.org

Geranyl diphosphate synthase (GPPS) is an enzyme that catalyzes the first condensation step: the reaction between one molecule of DMAPP and one molecule of IPP to produce the C10 intermediate, geranyl diphosphate (GPP). pnas.orgechelon-inc.com GPP is the direct precursor for all monoterpenes, a large class of compounds found primarily in plants. pnas.orgmdpi.com In some organisms and contexts, GPPS acts as a dedicated enzyme for monoterpene biosynthesis. mdpi.com However, the synthesis of GPP is also the initial step in the formation of FPP. libretexts.org

Farnesyl diphosphate synthase (FPPS) is a key enzyme that catalyzes the sequential 1'-4 condensation of two molecules of IPP with one molecule of DMAPP. frontierspartnerships.orgbibliotekanauki.pl It is a central enzyme in the isoprenoid pathway, responsible for elongating the carbon chain to the C15 length of FPP. oup.comnih.gov FPP itself is a crucial branch-point metabolite, serving as the precursor for sesquiterpenes, sterols, dolichols, and ubiquinones (B1209410). frontierspartnerships.orgnih.gov

The synthesis of FPP begins with the formation of GPP. This reaction is catalyzed by FPPS in many organisms as the first of its two sequential reactions. frontiersin.orgiucr.org The process involves a nucleophilic substitution mechanism where the double bond of IPP acts as the nucleophile. libretexts.org The reaction is initiated by the ionization of the allylic substrate, DMAPP, which forms an allylic carbocation and a pyrophosphate anion. frontiersin.orglibretexts.org This is followed by the nucleophilic attack from the IPP molecule, leading to the formation of the C10 compound, GPP. frontiersin.orglibretexts.org Subsequently, the FPPS enzyme retains the GPP molecule in its active site and catalyzes a second condensation with another molecule of IPP to produce the final C15 product, farnesyl diphosphate. frontiersin.org

Role of Farnesyl Diphosphate Synthase (FPPS) in Sequential Elongation

Condensation of Geranyl Diphosphate with Isopentenyl Diphosphate to Farnesyl Diphosphate

The formation of farnesyl diphosphate (FPP) from geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) represents the final elongation step in its direct biosynthesis. springernature.com This crucial reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), also known as geranyltranstransferase. nih.govuniprot.org FPPS is a key enzyme positioned at a branch point in the isoprenoid biosynthetic pathway, which is responsible for producing a vast array of essential molecules, including sterols, dolichols, and ubiquinones. nih.govnih.gov The enzyme facilitates a head-to-tail condensation of the C10 allylic substrate, GPP, with the C5 homoallylic substrate, IPP, to yield the C15 product, FPP. springernature.comnih.gov

The catalytic process is a highly ordered, multi-step mechanism involving ionization, condensation, and elimination. nih.gov FPPS is typically a homodimeric enzyme, with each monomer containing an active site capable of binding both substrates. nih.govnih.gov The active site features two distinct binding pockets: the allylic binding site for GPP and the homoallylic binding site for IPP. nih.govpnas.org

The catalytic reaction is critically dependent on the presence of divalent metal ions, most commonly magnesium (Mg²⁺). nih.govuniprot.org The active site contains highly conserved aspartate-rich motifs (DDXXD) that, along with the pyrophosphate moiety of the GPP substrate, coordinate with three Mg²⁺ ions. frontiersin.orgbeilstein-journals.org This coordination is essential for the first step of the catalytic cycle: the ionization of GPP. frontiersin.org The enzyme-bound Mg²⁺ cluster facilitates the departure of the pyrophosphate group, resulting in the formation of an allylic carbocation. nih.govfrontiersin.org This reactive carbocation intermediate is stabilized by interactions with several active site residues, including the main chain carbonyl of Lys200 and the side chain oxygens of Thr201 and Gln240 in human FPPS. nih.govfrontiersin.org

Following the formation of the carbocation, the condensation step occurs. The nucleophilic C3-C5 double bond of IPP, positioned correctly within the homoallylic site, attacks the electron-deficient C1 of the allylic carbocation. nih.gov This forms a new carbon-carbon bond, creating a C15 tertiary carbocation intermediate. The final step is an elimination reaction where the pyrophosphate anion, which was cleaved from GPP, acts as a base to abstract a proton from the C2 of the original IPP moiety. nih.gov This deprotonation results in the formation of a new double bond, yielding the final product, (2E,6E)-farnesyl diphosphate. nih.gov

Research into the enzyme's kinetics has provided insights into its efficiency and substrate affinity. The Michaelis-Menten parameters vary between species and experimental conditions. For example, studies on Leishmania major FPPS determined the Kₘ for geranyl diphosphate and isopentenyl diphosphate to be 13.77 µM and 30.57 µM, respectively. asm.org Other studies have reported Kₘ values for GPP and IPP to be as low as 0.7 µM and 0.6 µM, respectively, underscoring the enzyme's high affinity for its substrates. nih.gov

Table 1. Kinetic Parameters of Farnesyl Diphosphate Synthase (FPPS) This table presents reported Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for the substrates Geranyl Diphosphate (GPP) and Isopentenyl Diphosphate (IPP) from different organisms.

Organism/SourceSubstrateKₘ (µM)Vₘₐₓ (units/mg)Reference
Leishmania majorGeranyl Diphosphate13.77 ± 0.33,225 ± 12 asm.org
Leishmania majorIsopentenyl Diphosphate30.57 ± 0.53,225 ± 12 asm.org
Scintillation AssayGeranyl Diphosphate0.7Not specified nih.gov
Scintillation AssayIsopentenyl Diphosphate0.6Not specified nih.gov
Rat FPPSIsopentenyl Diphosphate5.1 ± 0.812 ± 1 rsc.org
Rat FPPSDimethylallyl Diphosphate7.8 ± 0.55.5 ± 0.9 rsc.org

Enzymology of Farnesyl Diphosphate Synthase Fpps

Molecular Structure and Architecture of FPPS

The three-dimensional structure of FPPS is fundamental to its catalytic function. X-ray crystallography has revealed a novel, predominantly α-helical protein fold. frontierspartnerships.org

FPPS typically exists as a homodimer, with each subunit weighing between 32 to 44 kDa. frontierspartnerships.orgresearchgate.netproteopedia.org This dimeric structure is essential for its enzymatic activity. frontierspartnerships.org While each monomer possesses an active site, studies on hybrid-type heteromeric dimers suggest that the subunits interact to form a shared active site rather than functioning independently. frontierspartnerships.org The interface between the subunits is formed by a bundle of helices, ensuring a tightly coupled structure. frontiersin.org In some organisms, FPPS can be part of more complex assemblies, such as the homohexameric structure of human geranylgeranyl pyrophosphate synthase (GGPPS), a related enzyme. plos.org

The structure of FPPS is characterized by its "terpenoid synthase fold," which is composed almost entirely of α-helices connected by loops. frontierspartnerships.orgwikipedia.org This architecture creates a large central cavity where the active site is located. frontierspartnerships.orgnih.gov Within this active site, several conserved motifs are critical for substrate binding and catalysis.

Two highly conserved aspartate-rich motifs are hallmarks of FPPS and are located on opposite walls of the active site cavity. frontierspartnerships.orgproteopedia.orgnih.gov

First Aspartate-Rich Motif (FARM): This motif, with a consensus sequence of DDXXD, is crucial for binding the allylic substrates (DMAPP and GPP). proteopedia.orgnih.govasm.org It chelates magnesium ions (Mg²⁺), which in turn coordinate the diphosphate (B83284) group of the substrate. nih.govscispace.compnas.org

Second Aspartate-Rich Motif (SARM): Also featuring a DDXXD sequence, this motif is involved in the catalytic process and helps create the binding pocket. proteopedia.orgnih.gov Together, FARM and SARM face each other across the active site, creating the environment necessary for the condensation reaction. frontierspartnerships.orgproteopedia.org

Table 1: Conserved Aspartate-Rich Motifs in FPPS

Motif NameConsensus SequenceLocation & Function
First Aspartate-Rich Motif (FARM) DDXXDBinds the diphosphate moiety of the allylic substrates (DMAPP, GPP) via Mg²⁺ ions. proteopedia.orgfrontiersin.orgnih.govpnas.org
Second Aspartate-Rich Motif (SARM) DDXXDLocated opposite FARM, contributes to the catalytic site and substrate binding. frontierspartnerships.orgproteopedia.orgnih.gov

The active site of each FPPS monomer contains two distinct but connected pockets to accommodate the substrates. proteopedia.orgnih.gov

Allylic Site: This site binds the allylic diphosphate substrates, DMAPP and subsequently geranyl diphosphate (GPP). proteopedia.orgnih.gov It is a deep hydrophobic pocket that accommodates the hydrocarbon tail of the allylic substrate. frontiersin.orgpnas.org The diphosphate moiety of the ligand binds to the FARM motif through magnesium ion bridges. pnas.org

Homoallylic Site: This pocket is responsible for binding the incoming IPP molecule. proteopedia.orgnih.gov The binding of the allylic substrate induces a conformational change that fully forms the IPP binding site. frontiersin.org

Table 2: Substrate Binding Sites in FPPS

Binding SiteBound Substrate(s)Key Features
Allylic Site DMAPP, GPPHydrophobic pocket; binds substrate via Mg²⁺-mediated interactions with the FARM motif. proteopedia.orgfrontiersin.orgnih.govpnas.org
Homoallylic Site IPPFormation is induced by substrate binding at the allylic site; composed mainly of basic residues. proteopedia.orgfrontiersin.orgnih.gov

Alpha-Helical Fold and Structural Motifs

Aspartate-Rich Motifs (FARM and SARM)

Catalytic Mechanism of FPP Synthesis

The synthesis of FPP is a two-step condensation process. First, DMAPP condenses with one molecule of IPP to form the C10 intermediate, GPP. proteopedia.orgnih.gov Then, GPP condenses with a second molecule of IPP to yield the final C15 product, FPP. proteopedia.orgnih.gov

The catalytic mechanism of FPPS is centered on carbocation chemistry. researchgate.netnih.gov The reaction cascade is initiated by the ionization of the allylic substrate, a process facilitated by the enzyme.

The key steps in each elongation cycle are:

Ionization: The diphosphate group of the allylic substrate (DMAPP or GPP), coordinated to Mg²⁺ ions at the FARM motif, departs. scispace.comnih.govacs.org This generates a highly reactive, resonance-stabilized allylic carbocation. nih.gov

Condensation: The carbocation is then subjected to a nucleophilic attack by the double bond of the IPP molecule positioned in the homoallylic site. scispace.com This forms a new carbon-carbon bond and results in a tertiary carbocation intermediate.

Deprotonation: A proton is eliminated from the tertiary carbocation, which neutralizes the charge and forms a new double bond, yielding the elongated prenyl diphosphate product (GPP or FPP). scispace.comnih.gov

This precise, enzyme-controlled sequence ensures the correct chain length and stereochemistry of the final farnesyl diphosphate product.

Stereochemical Aspects of Product Formation

The condensation reactions catalyzed by FPPS are characterized by a high degree of stereochemical precision. Classical studies have elucidated several key stereochemical events that define the formation of the product's (E)- or trans-double bond. nih.gov The formation of the new carbon-carbon bond occurs with inversion of configuration at the C1 atom of the allylic substrate (DMAPP or GPP). nih.gov This C1 atom adds to the si-face of the double bond in the IPP molecule. nih.gov The final step to create the new double bond involves the specific removal of the pro-R proton from the C2 position of IPP. nih.govnih.gov

Interestingly, while FPPS is highly evolved to produce (E,E)-FPP, detailed analyses have shown that it is not perfectly stereoselective. nih.gov Small quantities of the Z-isomers, such as neryl diphosphate (the Z-isomer of GPP) and (Z,E)-FPP, are also formed during the catalytic cycle. nih.govnih.govacs.org This phenomenon has been observed in FPPS from various organisms, including avians, Escherichia coli, and Artemisia tridentata. nih.govacs.org The formation of these minor Z-isomers is believed to represent an evolutionary compromise between optimizing the stereoselectivity for the E-double bond and the need to effectively exclude DMAPP from binding to the IPP substrate site. nih.govnih.gov

Role of Divalent Cations (e.g., Mg²⁺) in Catalysis

The catalytic activity of Farnesyl Diphosphate Synthase is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺). rcsb.orgnih.gov Structural and mechanistic studies indicate that up to three Mg²⁺ ions are involved in the catalytic process within the active site. rcsb.orgillinois.edu These ions play a multifaceted role, primarily by coordinating with the diphosphate moieties of the substrates and with two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM), which face each other across the active site cavity. proteopedia.orgrcsb.org

The functions of these Mg²⁺ ions include:

Substrate Binding and Positioning: The cations help to properly anchor and orient both the allylic (DMAPP/GPP) and homoallylic (IPP) substrates within the active site. nih.govnih.gov

Charge Neutralization: By coordinating with the negatively charged oxygen atoms of the diphosphate groups, the Mg²⁺ ions neutralize the electrostatic repulsion, facilitating substrate binding. acs.org

Facilitating Ionization: The Mg²⁺ ions are crucial for promoting the ionization of the allylic diphosphate substrate. They stabilize the diphosphate leaving group, which is essential for the formation of the allylic carbocation intermediate that subsequently reacts with IPP. nih.govufl.edu

Inducing Conformational Change: The binding of the substrates and the accompanying Mg²⁺ ions triggers a significant conformational change in the enzyme structure, shifting it to a catalytically competent "closed" state. rcsb.orgillinois.edu

Determinants of Product Specificity and Chain Length Regulation in FPPS

FPPS precisely terminates the isoprenoid chain elongation at 15 carbons. This strict control is not random but is dictated by the specific architecture of the enzyme's active site. The final length of the isoprenoid product is determined by the physical dimensions of a hydrophobic pocket within the enzyme. scite.ai

Amino Acid Residues Influencing Product Chain Length

The key determinants for product chain length are specific amino acid residues located at the bottom of the active site pocket. frontierspartnerships.orgbibliotekanauki.pl Extensive research, combining sequence alignments and site-directed mutagenesis, has identified that residues at the fourth and fifth positions N-terminal to the First Aspartate-Rich Motif (FARM) act as a "molecular ruler". frontierspartnerships.orgresearchgate.net

In avian FPPS, for example, two bulky Phenylalanine residues, F112 and F113, are situated at the end of the hydrophobic binding pocket. scite.aipnas.org These residues physically obstruct the growing isoprenoid chain, preventing it from extending beyond the C15 length of farnesyl diphosphate. pnas.org In contrast, synthases that produce longer chains, such as geranylgeranyl diphosphate (GGPP, C20) synthase, typically have amino acids with smaller side chains (e.g., Alanine) at these key positions, which creates a deeper pocket that can accommodate a longer product. pnas.org

Mutagenesis studies have powerfully confirmed this hypothesis. Altering these critical residues can successfully convert FPPS into an enzyme that synthesizes longer-chain products.

EnzymeMutationPrimary ProductReference
Wild-Type Avian FPPSNone (F112, F113)FPP (C15) pnas.org
Mutant Avian FPPSF112AGGPP (C20) scite.aipnas.org
Mutant Avian FPPSF113SGeranylfarnesyl Diphosphate (C25) scite.ai
Mutant Avian FPPSF112A / F113SLonger Chain Prenyl Diphosphates scite.ai

Conformational Changes During Substrate Binding and Product Release

The FPPS enzyme is a dynamic structure that undergoes significant conformational changes during its catalytic cycle. rcsb.org In its unbound state, the enzyme exists in a relatively "open" conformation. Upon the binding of the allylic and homoallylic substrates along with the essential Mg²⁺ cofactors, the enzyme undergoes a "hinge-like" closure. rcsb.orgillinois.edu

This conformational change involves the movement of several structural elements, including flexible loops and helices that form a "lid" over the active site. nih.govresearchgate.net This transition to a "closed" conformation serves multiple purposes: it sequesters the active site from the bulk solvent, protecting the highly reactive and unstable carbocation intermediates from premature quenching by water molecules. researchgate.net It also precisely positions the reactive tail of the IPP molecule relative to the carbocation head of the allylic substrate, ensuring efficient and stereospecific carbon-carbon bond formation. Once the final FPP product is synthesized, the enzyme must revert to an open conformation to allow for the release of FPP and the pyrophosphate by-product, resetting the enzyme for the next catalytic cycle. illinois.edu

Enzyme Kinetics of FPPS

Substrate Binding Affinities

The enzymatic efficiency and substrate preference of FPPS can be quantified through kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value is an inverse measure of the affinity of the enzyme for its substrate. Studies on FPPS from various sources reveal its binding affinities for its different substrates.

For instance, kinetic analysis of FPPS from the mushroom Lactarius chrysorrheus (LcFPS) shows a significantly higher affinity for GPP than for DMAPP as the allylic substrate, as indicated by a lower Kₘ value for GPP. tandfonline.com This suggests that GPP is the preferred substrate for the second condensation reaction. The catalytic efficiency (kcat/Kₘ) is also higher for the GPP:IPP reaction compared to the DMAPP:IPP reaction. tandfonline.com

Kinetic Parameters of Lactarius chrysorrheus FPPS (LcFPS) tandfonline.com
Variable SubstrateConstant SubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (s⁻¹μM⁻¹)
DMAPPIPP (50 μM)4.610.0160.0034
GPPIPP (50 μM)1.460.0120.0081
IPPDMAPP (20 μM)13.720.0180.0013
IPPGPP (5 μM)6.730.0130.0020

Note: kcat values were defined as nmol of IPP converted per second by 1 nmol of the dimeric enzyme. tandfonline.com

Turnover Rates and Rate-Limiting Steps

The turnover rate (kcat), or the number of substrate molecules converted to product per enzyme molecule per second, is a fundamental parameter of enzyme catalysis. For FPPS, this rate can vary depending on the organism, the specific isozyme, and the nature of the allylic substrate (DMAPP or GPP).

Kinetic analysis of FPPS from the rubber-producing mushroom Lactarius chrysorrheus revealed that GPP is the preferred allylic substrate over DMAPP. tandfonline.com While the kcat value for GPP was slightly lower than for DMAPP, its Michaelis constant (Km) was significantly lower, resulting in a 2.4-fold higher catalytic efficiency (kcat/Km) for the second condensation step. tandfonline.com This suggests that once GPP is formed, it is more efficiently utilized for FPP synthesis.

Studies involving site-directed mutagenesis have provided significant insights into the residues critical for catalysis, which in turn affect turnover rates. In Bacillus stearothermophilus FPPS, mutating conserved aspartate residues at positions 224 and 225 resulted in a dramatic decrease in kcat values by 10,000- to 100,000-fold compared to the wild-type enzyme. nih.gov This highlights the essential role of these residues in the catalytic function. nih.gov

Direct investigation into the FPPS mechanism using chlorinated substrate analogues for avian FPPS showed that the rate-limiting step can change depending on the substrate's chemical nature. For the natural substrates, the reaction proceeds via a dissociative electrophilic alkylation mechanism where the heterolytic cleavage of the carbon-oxygen bond in the allylic substrate (GPP or DMAPP) is rate-limiting. nih.gov However, when a chlorinated analogue of IPP was used, the rate-limiting step shifted to the subsequent alkylation of the double bond. nih.gov This indicates that the ionization of the allylic diphosphate is a critical, and often rate-limiting, event in the catalytic cycle of FPPS. nih.gov Furthermore, studies on other prenyltransferases, like undecaprenyl diphosphate synthase, have shown that product release is rate-limiting, but this can be accelerated by detergents, making the chemical condensation step rate-determining. tandfonline.com This suggests that for FPPS, the dissociation of the final FPP product could also be a significant kinetic barrier.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-State Kinetic Analyses

Steady-state kinetics, which examines the reaction rate when the concentration of the enzyme-substrate intermediate is constant, is widely used to characterize FPPS. These analyses provide key parameters such as Km, which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and kcat (the turnover number).

The bifunctional FPPS/geranylgeranyl diphosphate synthase from Plasmodium falciparum has been characterized using steady-state kinetics. The apparent Km values demonstrated a much higher affinity for the larger allylic substrates, with values of 68 µM for DMAPP, 7.8 µM for GPP, and 2.06 µM for farnesyl diphosphate (FPP), the substrate for the geranylgeranylation reaction. nih.gov This trend of increasing affinity with substrate chain length is also observed in other organisms. For instance, FPPS from the mushroom Lactarius chrysorrheus showed a Km for GPP (1.46 µM) that was 3.2-fold lower than for DMAPP (4.61 µM). tandfonline.com

Interactive Table of Steady-State Kinetic Parameters for FPPS

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Plasmodium falciparumDMAPP68N/AN/A nih.gov
Plasmodium falciparumGPP7.8N/AN/A nih.gov
Plasmodium falciparumFPP2.06N/AN/A nih.gov
Lactarius chrysorrheusDMAPP4.610.0163470 tandfonline.com
Lactarius chrysorrheusGPP1.460.0128219 tandfonline.com
Avian (with analogue)3-ClDMAPP2.10.0052381 nih.gov
Avian (with analogue)3-ClIPP6.10.006984 nih.gov

N/A: Data not available in the cited source.

Pre-Steady-State Kinetic Analyses

Pre-steady-state kinetics investigates the initial moments of the enzymatic reaction, before the steady state is reached. This approach can reveal the rates of individual steps in the reaction pathway, such as substrate binding, catalysis, and product release. While direct pre-steady-state kinetic data for FPPS is not widely published, analyses of closely related enzymes in the isoprenoid pathway provide a strong model for understanding the FPPS mechanism.

Metabolic Fates and Downstream Pathways of Farnesyl Diphosphate

Biosynthesis of Sterols

The synthesis of sterols, such as cholesterol in animals and phytosterols (B1254722) in plants, is a fundamental pathway originating from farnesyl diphosphate (B83284). This process is initiated by the first committed step in sterol biosynthesis, which channels FPP away from other metabolic routes.

Squalene (B77637) synthase (SQS), also known as Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), is a key enzyme localized to the membrane of the endoplasmic reticulum. frontiersin.org It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to form squalene, a C30 isoprenoid. wikipedia.orgresearchgate.net This reaction is the first enzymatic step dedicated exclusively to sterol biosynthesis. frontiersin.org The catalytic process occurs in two distinct steps:

Condensation: Two molecules of FPP are condensed to form an intermediate called presqualene pyrophosphate (PSPP). frontiersin.orgresearchgate.net This step involves the release of one pyrophosphate molecule.

Reduction and Rearrangement: The PSPP intermediate undergoes a series of rearrangements and is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), leading to the formation of squalene. frontiersin.orgresearchgate.net

The allocation of farnesyl diphosphate to the sterol pathway is a highly regulated process to meet the cell's requirements for both sterol and non-sterol isoprenoids. wikipedia.org The regulation of SQS activity is a primary mechanism for controlling this metabolic flux. d-nb.info When cellular sterol levels are low, the transcription of the SQS gene is upregulated by Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-1a and SREBP-2. frontiersin.orgd-nb.info This leads to increased synthesis of squalene synthase and a greater flow of FPP into the sterol pathway. Conversely, when sterol levels are high, SREBP activation is suppressed, leading to decreased transcription of the SQS gene. frontiersin.org

Role of Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase 1)

Biosynthesis of Dolichols

Dolichols are long-chain polyisoprenoid alcohols that play a crucial role in the synthesis of glycoproteins, specifically as carriers of oligosaccharides for N-linked glycosylation in the endoplasmic reticulum. oup.comnih.gov The biosynthesis of dolichols begins with farnesyl diphosphate. oup.commdpi.com

The process involves the elongation of the FPP backbone through the sequential addition of isopentenyl diphosphate (IPP) units. oup.commdpi.com This series of condensation reactions is catalyzed by cis-prenyltransferases. oup.comnih.gov In eukaryotes, the cis-prenyltransferase is a heterodimeric enzyme complex. researchgate.netpnas.org The resulting polyprenyl diphosphate is then subject to further modifications, including dephosphorylation and saturation of the α-isoprene unit, to form the final dolichol molecule. mdpi.com The length of the dolichol chain varies depending on the species and tissue type. oup.com

Table 1: Key Enzymes in the Biosynthesis of Sterols and Dolichols from Farnesyl Diphosphate

PathwayKey EnzymeGene(s)Substrate(s)Product
Sterol Biosynthesis Squalene Synthase (Farnesyl-Diphosphate Farnesyltransferase 1)FDFT12x Farnesyl Diphosphate, NADPHSqualene, NADP+, 2x Pyrophosphate
Dolichol Biosynthesis Cis-prenyltransferaseDHDDS, NUS1, RER2, SRT1Farnesyl Diphosphate, multiple Isopentenyl DiphosphatePolyprenyl Diphosphate

Biosynthesis of Ubiquinones (B1209410) (Coenzyme Q)

Ubiquinones, also known as Coenzyme Q (CoQ), are lipid-soluble molecules that function as electron carriers in the mitochondrial respiratory chain and as potent antioxidants. oup.combibliotekanauki.pl The structure of CoQ consists of a quinone ring and a polyisoprenoid side chain. The length of this side chain varies among different species, for example, CoQ10 in humans and CoQ8 in E. coli. frontiersin.orgoup.com

The biosynthesis of the polyisoprenoid side chain of CoQ starts from farnesyl diphosphate. d-nb.infooup.com FPP is elongated by the addition of multiple IPP units, a reaction catalyzed by a trans-prenyltransferase, to form a polyprenyl diphosphate of a specific length (e.g., decaprenyl diphosphate for CoQ10). frontiersin.orgmdpi.comjci.org This polyprenyl diphosphate is then condensed with 4-hydroxybenzoate, a derivative of tyrosine or phenylalanine. oup.combibliotekanauki.pljci.org Following this condensation, the aromatic ring undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to produce the final, functional ubiquinone molecule. frontiersin.orgoup.com

Biosynthesis of Heme A

Heme A is a modified form of heme that serves as a prosthetic group in cytochrome c oxidase (Complex IV) of the electron transport chain, where it is essential for aerobic respiration. oup.comnih.gov The synthesis of heme A begins with protoheme (heme B), which undergoes farnesylation. nih.gov

The enzyme protoheme IX farnesyltransferase, encoded by the COX10 gene, catalyzes the transfer of a farnesyl group from farnesyl diphosphate to the vinyl group at position 2 of the porphyrin ring of protoheme. oup.comfrontiersin.orguniprot.org This reaction forms heme O. nih.govresearchgate.net Heme O is then further oxidized by heme O synthase to yield heme A. nih.gov The farnesylation step is a critical modification that is necessary for the proper function of cytochrome c oxidase. oup.com

Production of Specialized Isoprenoids and Terpenoids

Farnesyl diphosphate is the direct precursor for all sesquiterpenes (C15), a large and diverse class of terpenoids with over 7,000 identified carbon skeletons. wikipedia.orgresearchgate.net These compounds are found in a wide variety of organisms, particularly in plants, where they serve diverse ecological functions. nih.govmdpi.com

The synthesis of sesquiterpenes is initiated by enzymes known as terpene synthases (TPSs). nih.govmdpi.com These enzymes catalyze the conversion of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon structures. researchgate.netresearchgate.net The process typically begins with the removal of the diphosphate group from FPP to generate a farnesyl carbocation. researchgate.net This reactive intermediate can then undergo a series of complex cyclizations, rearrangements, and hydride shifts, ultimately leading to the formation of a specific sesquiterpene scaffold. researchgate.net The diversity of products generated by terpene synthases from a single precursor highlights the remarkable catalytic versatility of these enzymes. nih.gov

Table 2: Examples of Specialized Isoprenoids and Terpenoids Derived from Farnesyl Diphosphate

ClassExample CompoundBiological Source
Acyclic Sesquiterpene(E)-β-FarnesenePlants (e.g., Mentha species)
Monocyclic SesquiterpeneGermacrene DPlants (e.g., Origanum vulgare)
Bicyclic SesquiterpeneCaryophyllenePlants (e.g., Cannabis sativa, cloves)
Tricyclic SesquiterpeneArtemisinin (B1665778)Plants (Artemisia annua)

Sesquiterpenes

Sesquiterpenes are a large and diverse class of C15 isoprenoids synthesized from a single molecule of farnesyl diphosphate. nih.gov The biosynthesis is initiated by sesquiterpene synthase enzymes, which catalyze the removal of the diphosphate group from FPP, resulting in the formation of a reactive farnesyl cation. genome.jpresearchgate.net This cation is highly susceptible to intramolecular cyclization, leading to the formation of a vast number of cyclic and acyclic sesquiterpene structures. genome.jp Many sesquiterpenoids have been isolated from various natural sources, including plants, fungi, and marine organisms. genome.jp

Carotenoids

Farnesyl diphosphate is a precursor to carotenoids, a class of pigments with important biological functions. wikipedia.orgasm.org In some bacteria, two molecules of FPP are condensed by the enzyme CrtM to form 4,4′-diapophytoene, the backbone of C30 carotenoids. asm.org In most plants and algae, however, FPP is further elongated to geranylgeranyl diphosphate (GGDP), a C20 compound. asm.org Two molecules of GGDP are then condensed to produce the C40 backbone of most common carotenoids. asm.org The native isoprenoid pathway in organisms like Saccharomyces cerevisiae produces FPP, which can then be utilized by introduced carotenoid biosynthesis genes to produce compounds like β-carotene. frontiersin.org The carbon flux from FPP can be redirected from other pathways, such as ergosterol (B1671047) biosynthesis, towards carotenoid production. nih.gov

Plant Hormones (e.g., Gibberellins (B7789140), Abscisic Acid Precursors)

Farnesyl diphosphate is a key precursor in the biosynthesis of several plant hormones that regulate various aspects of plant growth and development. frontiersin.orgencyclopedia.pub

Gibberellins: These diterpenoid hormones are essential for processes like seed germination, stem elongation, and flowering. encyclopedia.pub The biosynthesis of gibberellins involves the conversion of FPP to geranylgeranyl diphosphate (GGDP), which then undergoes a series of cyclization and oxidation reactions to form the active gibberellin molecules. frontiersin.org

Abscisic Acid (ABA): This sesquiterpenoid hormone is crucial for seed dormancy, stomatal regulation, and responses to environmental stress. wikipedia.orggcwgandhinagar.com While the primary pathway for ABA biosynthesis in plants involves the cleavage of C40 carotenoids, a direct pathway from FPP has also been demonstrated, particularly in response to water stress. gcwgandhinagar.comunacademy.comnih.gov In this direct pathway, FPP is converted to ABA. gcwgandhinagar.comunacademy.com Fungi, in contrast, primarily synthesize ABA directly from farnesyl pyrophosphate. nih.gov

Protein Prenylation: Farnesylation

Protein farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein. wikipedia.orgresearchgate.net This process is a type of prenylation and is critical for the proper function of many proteins involved in cellular signaling. wikipedia.orgpnas.org

Protein Prenylation: Farnesylation

Mechanism of Covalent Attachment via Protein Farnesyltransferase (FTase)

The covalent attachment of the farnesyl group is catalyzed by the enzyme protein farnesyltransferase (FTase). wikipedia.orgpnas.org FTase is a heterodimeric enzyme composed of an α and a β subunit. researchgate.net The enzyme utilizes farnesyl diphosphate (FPP) as the lipid donor. wikipedia.org The reaction involves a nucleophilic attack by the thiol group of a cysteine residue in the target protein on the C1 carbon of FPP, displacing the diphosphate group and forming a stable thioether linkage. wikipedia.orgacs.org This reaction is coordinated by a zinc ion located in the active site of the FTase β subunit. wikipedia.org

Recognition of CAAX Motifs and Other Target Sequences

FTase recognizes and binds to proteins containing a specific C-terminal sequence motif known as the "CaaX box". wikipedia.orgnih.gov In this motif:

C is a cysteine residue that becomes farnesylated. nih.gov

a is typically an aliphatic amino acid. pnas.org

X is the C-terminal amino acid, which plays a role in determining whether the protein is a substrate for FTase or for another prenyltransferase, geranylgeranyltransferase type I (GGTase-I). protpi.ch For FTase, the 'X' residue is often serine, methionine, alanine, or glutamine. protpi.ch

Following farnesylation, the terminal three amino acids (AAX) are often cleaved off by an endopeptidase, and the newly exposed farnesylated cysteine is then carboxyl methylated. nih.govprotpi.ch While the CaaX motif is the canonical recognition sequence, recent research has shown that FTase can also recognize and modify proteins with alternative C-terminal sequences, such as Cxx and C(x)3X motifs, expanding the range of potential farnesylation substrates. nih.gov

Biological Consequences of Protein Farnesylation (e.g., Membrane Association, Protein-Protein Interactions)

The attachment of the hydrophobic farnesyl group has significant biological consequences for the modified protein. wikipedia.org

Membrane Association: Farnesylation increases the hydrophobicity of the protein, which facilitates its association with cellular membranes, such as the plasma membrane and the nuclear envelope. wikipedia.orgpnas.orgnih.gov This membrane anchoring is crucial for the function of many signaling proteins, including members of the Ras superfamily. wikipedia.orgpnas.org

Protein-Protein Interactions: The farnesyl group can also mediate specific protein-protein interactions. pnas.org This is essential for the assembly of protein complexes and the proper functioning of signaling pathways.

The proper localization and interaction of farnesylated proteins are vital for numerous cellular processes, including cell cycle progression, signal transduction, and cytoskeletal organization. wikipedia.orgpnas.org

Protein Prenylation: Geranylgeranylation (via GGPP from FPP)

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids to cysteine residues of target proteins. researchgate.netacs.org This process includes both farnesylation and geranylgeranylation. researchgate.net Geranylgeranylation is a key metabolic fate of farnesyl diphosphate (FPP), proceeding through its conversion to the 20-carbon isoprenoid, geranylgeranyl diphosphate (GGPP). frontiersin.orgmdpi.com This 20-carbon geranylgeranyl group is then transferred to specific target proteins, a modification essential for their proper subcellular localization and function. creative-proteomics.comnih.gov This process is catalyzed by protein geranylgeranyltransferases. frontiersin.org

Role of Geranylgeranyl Diphosphate Synthase (GGPPS)

Geranylgeranyl Diphosphate Synthase (GGPPS) is the pivotal enzyme that directs the metabolic flux from FPP towards the synthesis of GGPP. nih.govnih.gov It is a branch point enzyme in the isoprenoid biosynthesis pathway, catalyzing the condensation of the 15-carbon FPP with a molecule of isopentenyl diphosphate (IPP) to form the 20-carbon GGPP. researchgate.netfrontiersin.orgnih.gov This reaction positions GGPPS as a critical regulator of the cellular ratio of FPP to GGPP. nih.gov

The catalytic mechanism of GGPPS is generally understood as a three-step ionization-condensation-elimination reaction. nih.govnih.gov The process begins with the binding of the substrates, FPP and IPP, into their respective pockets within the enzyme's catalytic cavity. The diphosphate group of the allylic substrate, FPP, is removed, forming a carbocation. This is followed by an electrophilic attack of the FPP carbocation on the C4 carbon of IPP, creating a new carbon-carbon bond. The reaction concludes with the stereospecific elimination of a proton to form the final product, GGPP. nih.gov

GGPPS enzymes can be classified into different types based on their amino acid sequences and substrate preferences. For instance, type III GGPPS, typically found in animals and fungi, primarily utilizes FPP and IPP to synthesize GGPP. frontiersin.org In contrast, other types might use dimethylallyl diphosphate (DMAPP) or geranyl pyrophosphate (GPP) as starter substrates. frontiersin.orgfrontiersin.org

FeatureDescription
Enzyme Name Geranylgeranyl Diphosphate Synthase (GGPPS)
EC Number EC 2.5.1.29
Substrates Farnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP)
Product Geranylgeranyl diphosphate (GGPP)
Function Catalyzes the synthesis of the 20-carbon GGPP from 15-carbon FPP and a 5-carbon IPP unit. researchgate.netnih.gov
Mechanism Involves an ionization-condensation-elimination reaction. nih.govnih.gov
Significance Acts as a key branch-point enzyme in the mevalonate (B85504) pathway, controlling the balance between FPP and GGPP pools. researchgate.netnih.gov

Interplay Between Farnesylation and Geranylgeranylation

The processes of farnesylation and geranylgeranylation are in a dynamic balance, largely governed by the activity of GGPPS and the resulting cellular concentrations of FPP and GGPP. researchgate.netnih.gov GGPPS expression and activity directly influence the FPP-to-GGPP ratio, thereby determining whether a protein will be farnesylated or geranylgeranylated. nih.gov A disruption in this balance is associated with various pathological conditions. researchgate.net

While the "X" residue in the C-terminal CaaX motif of a protein is a primary determinant for which isoprenoid is attached, this specificity is not absolute. acs.orgmdpi.com Under certain cellular conditions, significant crosstalk and alternative prenylation can occur between the two pathways. For example, when the activity of farnesyltransferase (FTase) is blocked by specific inhibitors (FTIs), some proteins that are normally farnesylated, such as K-Ras, can undergo geranylgeranylation instead. nih.gov This alternative modification allows the protein to maintain its membrane association and some of its signaling functions, representing a potential mechanism of resistance to FTI-based therapies. frontiersin.orgaacrjournals.org Conversely, when GGPPS is knocked out or inhibited, leading to a depletion of GGPP, some proteins can be alternatively farnesylated. nih.gov This plasticity highlights a competitive and sometimes compensatory relationship between the two forms of protein prenylation.

CharacteristicFarnesylationGeranylgeranylation
Isoprenoid Group 15-carbon Farnesyl group acs.org20-carbon Geranylgeranyl group acs.org
Isoprenoid Donor Farnesyl Diphosphate (FPP) frontiersin.orgGeranylgeranyl Diphosphate (GGPP) frontiersin.org
Catalyzing Enzyme Farnesyltransferase (FTase) frontiersin.orgGeranylgeranyltransferase I & II (GGTase-I, GGTase-II) acs.org
Typical CaaX "X" Residue Serine, Methionine, Glutamine, Alanine mdpi.comLeucine, Isoleucine, Phenylalanine mdpi.com
Primary Membrane Targeting Endoplasmic Reticulum, Plasma Membrane creative-proteomics.comDiverse cellular membranes, including Golgi apparatus creative-proteomics.com

Regulatory Mechanisms Governing Farnesyl Diphosphate Metabolism

Transcriptional Regulation of FPPS Gene Expression

The expression of the FPPS gene is tightly controlled at the transcriptional level, primarily by sterol regulatory element-binding proteins (SREBPs). nih.govpnas.org SREBPs are a family of transcription factors that play a central role in lipid metabolism. nih.gov When cellular sterol levels are low, SREBPs are activated through a proteolytic cleavage process, allowing them to translocate to the nucleus. pnas.orgoup.com In the nucleus, they bind to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes, including FPPS. pnas.orgnih.gov

Studies have identified a specific SREBP binding site, termed SRE-3, within the FPPS promoter that is essential for sterol-regulated transcription. nih.govnih.gov Mutation of this site abolishes the induction of FPPS promoter activity in response to sterol depletion. nih.gov Cell lines with constitutively high levels of active SREBPs exhibit elevated FPPS mRNA levels, which are unresponsive to sterol levels, further underscoring the critical role of SREBPs in FPPS gene transcription. nih.gov

Another layer of transcriptional control is provided by Liver X receptors (LXRs), which are nuclear receptors involved in cholesterol and lipid metabolism. nih.gov LXRs can directly regulate FPPS gene expression by binding to an LXR response element (LXRE) in the FPPS promoter. nih.gov This interaction has been demonstrated through reporter gene assays and gel-mobility shift assays, confirming the direct binding of the LXR/retinoid X receptor (RXR) heterodimer to the FPPS promoter. nih.gov

Post-Transcriptional Regulation of FPPS

Beyond transcriptional control, the expression of FPPS is also modulated at the post-transcriptional level. One significant mechanism is through the action of microRNAs (miRNAs). ontosight.ai MiRNAs are small non-coding RNAs that can bind to the messenger RNA (mRNA) of target genes, leading to their degradation or translational repression. This adds another layer of fine-tuning to the control of FPPS protein levels. ontosight.ai

Alternative splicing is another post-transcriptional mechanism that contributes to the regulation of FPPS. frontiersin.orgnih.gov This process allows for the generation of multiple mRNA transcripts, and consequently different protein isoforms, from a single gene. frontiersin.org In tobacco, for instance, splicing quantitative trait loci (sQTLs) have been shown to regulate FPPS through alternative splicing events, potentially affecting the synthesis of terpenoid compounds. frontiersin.org In human cells, FPPS has been identified as an RNA-binding protein (RBP) that can modulate the splicing patterns of other genes involved in cell cycle and DNA repair. nih.govspandidos-publications.comresearchgate.net Overexpression of FPPS has been shown to alter the alternative splicing of genes such as bone morphogenic protein 1 and semaphorin 4D. nih.govresearchgate.net This suggests a dual role for FPPS, not only as a key enzyme in isoprenoid biosynthesis but also as a regulator of gene expression at the post-transcriptional level. nih.govspandidos-publications.comnih.gov

Post-Translational Modification and Regulation of FPPS Activity

The activity of the FPPS enzyme is further regulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. thermofisher.com These modifications can impact the enzyme's stability, localization, and catalytic function. thermofisher.com

Phosphorylation is a key PTM that modulates FPPS activity. In plants, farnesol (B120207), a precursor to FPP, can be phosphorylated to farnesyl monophosphate (FP) and subsequently to FPP, a process that requires two distinct kinase activities. mdpi.com In mammalian cells, changes in the phosphorylation status of downstream signaling molecules have been linked to FPPS activity. For example, overexpression of FPPS can lead to increased phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway. oup.comnih.gov

Prenylation , the attachment of isoprenoid groups like farnesyl or geranylgeranyl moieties to proteins, is a critical PTM that is dependent on the FPP synthesized by FPPS. metwarebio.comresearchgate.net This modification is essential for the proper function and membrane association of many signaling proteins, including small GTPases like Ras and Rho. metwarebio.comresearchgate.net

Ubiquitination , the attachment of ubiquitin, is another PTM that can regulate protein stability and function. While direct ubiquitination of FPPS is not extensively detailed in the provided context, the broader role of PTMs in controlling protein degradation and function is well-established. thermofisher.comaptamergroup.com

These PTMs provide a dynamic and rapid means of controlling FPPS activity and the downstream pathways that rely on its product, FPP.

Feedback Inhibition and Allosteric Control

The activity of FPPS is subject to feedback inhibition by its own product, farnesyl diphosphate (B83284) (FPP), as well as other downstream products of the mevalonate (B85504) pathway. metwarebio.comnih.gov This is a crucial mechanism to prevent the overaccumulation of these molecules. metwarebio.com

Recent research has revealed that human FPPS possesses a previously unknown allosteric binding site, distinct from its active site. nih.govresearchgate.netpnas.orga-z.lu FPP can bind to this allosteric pocket, inducing a conformational change that locks the enzyme in an inactive state. nih.govresearchgate.net The dissociation constant (Kd) for this interaction is in a catalytically relevant range, indicating that FPPS activity is sensitive to the physiological concentration of its product. nih.gov This discovery establishes FPPS as a bona fide allosteric enzyme, adding another layer of regulation to the mevalonate pathway. nih.govresearchgate.net

This allosteric site has become a target for the development of non-bisphosphonate inhibitors of FPPS. researchgate.netpnas.orga-z.lurcsb.org These inhibitors bind to the allosteric pocket and effectively shut down the enzyme's activity. a-z.lu The existence of this allosteric site is not limited to eukaryotic FPPS, as it has also been identified in enzymes from pathogenic prokaryotes. researchgate.net

Environmental and Developmental Regulation of FPP Production in Specific Organisms (e.g., Plants)

In plants, the production of FPP is intricately regulated by both developmental cues and environmental stresses. bibliotekanauki.plresearchgate.netnih.gov This regulation allows plants to produce a diverse array of sesquiterpenes, which are crucial for growth, development, and defense against herbivores and pathogens. nih.gov

The FPPS enzyme is often encoded by a small gene family in plants, allowing for differential regulation of its members in response to various stimuli. bibliotekanauki.plfrontierspartnerships.org For example, in maize (Zea mays), there are three FPPS genes. nih.gov While all three encode active enzymes, only fpps1 and fpps3 are induced by elicitor treatment, with fpps3 showing a much stronger induction in leaves. nih.gov Furthermore, in response to herbivory by Diabrotica virgifera virgifera, only fpps3 transcripts are induced in the roots. nih.gov The expression pattern of fpps3 correlates with the production of the volatile sesquiterpene (E)-β-caryophyllene, a key defense compound. nih.gov

In cotton (Gossypium arboreum), the expression of both the FPPS gene and the gene for cadinene synthase (a sesquiterpene cyclase) are induced at the transcriptional level when cells are treated with an elicitor from the fungal pathogen Verticillium dahliae. scispace.com Similarly, in the fern Dryopteris fragrans, the expression of two DfFPS genes increases in response to methyl jasmonate (a defense-related hormone) and high temperatures. frontiersin.org Overexpression of these genes in tobacco led to increased accumulation of secondary metabolites and enhanced tolerance to high temperature and drought. frontiersin.org These findings highlight how environmental stresses can trigger the transcriptional activation of FPPS genes to bolster a plant's defensive capabilities. frontiersin.org

Modulation of FPP Pathway Flux in Response to Cellular Demands

The flux of metabolites through the FPP pathway is dynamically regulated to meet the changing needs of the cell. nsf.govnih.gov This is particularly evident in scenarios of high metabolic demand, such as rapid cell proliferation in cancer or in engineered microorganisms designed for the production of valuable isoprenoid-derived compounds. nih.govnih.govnih.gov

In cancer cells, there is often an upregulation of the mevalonate pathway to provide the necessary building blocks for membrane synthesis and the prenylation of oncogenic proteins like Ras and Rho. metwarebio.comnih.gov This increased demand for FPP is met by altering the flux through key metabolic pathways, including glycolysis and glutamine metabolism, to supply the precursor acetyl-CoA. nih.gov

In the context of metabolic engineering, redirecting the flux of FPP towards the synthesis of a desired product is a key strategy. nih.govresearchgate.netresearchgate.net For instance, in Saccharomyces cerevisiae (baker's yeast), down-regulating the expression of squalene (B77637) synthase, the enzyme that consumes FPP for sterol biosynthesis, can significantly increase the production of heterologous sesquiterpenes. researchgate.net This is because squalene synthesis is the major FPP-consuming pathway in yeast. researchgate.net By repressing the gene encoding squalene synthase (ERG9), the flux of FPP can be diverted towards the production of other isoprenoids. researchgate.net

Autonomous dynamic regulation systems have also been developed where the intracellular concentration of FPP itself can trigger changes in gene expression. sciepublish.com For example, an FPP-responsive promoter can be used to control the expression of a gene for a desired product. As FPP accumulates, it activates the promoter, leading to the consumption of FPP and preventing the buildup of potentially toxic intermediates. sciepublish.com This self-regulating mechanism allows cells to balance metabolic flux for both growth and production. sciepublish.com

The ability to modulate FPP pathway flux is crucial for maintaining cellular homeostasis and is a powerful tool in synthetic biology for optimizing the production of a wide range of valuable compounds.

Advanced Research Methodologies for Farnesyl Diphosphate Studies

Molecular Biology Techniques

Molecular biology has been instrumental in dissecting the genetic and functional intricacies of FPPS. Techniques such as gene cloning, site-directed mutagenesis, and gene expression analysis have been cornerstones in understanding the role of this enzyme in various organisms.

Gene Cloning and Heterologous Expression of FPPS

The isolation and cloning of genes encoding FPPS from various organisms, including plants, fungi, and bacteria, have been a fundamental step in their characterization. bibliotekanauki.plnih.gov For instance, cDNAs for FPPS have been isolated from the guayule rubber plant and subsequently expressed in Escherichia coli. nih.gov This heterologous expression system allows for the production of large quantities of the enzyme for functional and structural studies. nih.gov The expressed proteins often exhibit high specific activity, confirming their identity as functional FPPS. nih.gov

Similarly, FPPS genes have been cloned from various medicinal plants and expressed in other organisms like yeast (Saccharomyces cerevisiae) or tobacco. mdpi.combvsalud.org This approach has been used to enhance the production of specific terpenoid compounds. For example, heterologous expression of FPPS from different plant sources in an engineered yeast strain has been shown to significantly increase the yield of β-elemene. bvsalud.org In one study, overexpressing an FPPS gene from Rosa rugosa in yeast led to a 231.25% increase in β-elemene production compared to control strains. bvsalud.org

The cloning process typically involves extracting RNA from the source organism, reverse transcribing it into complementary DNA (cDNA), and then amplifying the full-length FPPS gene using specific primers. bvsalud.org The cloned gene is then inserted into a suitable expression vector for transformation into the host organism. nih.govbvsalud.org

Table 1: Examples of Cloned and Heterologously Expressed FPPS Genes

Source OrganismHost OrganismPurpose of ExpressionReference
Parthenium argentatum (guayule)Escherichia coliFunctional characterization and investigation of its role in rubber biosynthesis. nih.gov
Sanghuangporus baumiiEscherichia coliCharacterization of the enzyme and correlation with triterpenoid (B12794562) content. nih.gov
Various plants (e.g., Rosa rugosa)Saccharomyces cerevisiaeEnhancement of β-elemene production. bvsalud.org
Bacillus stearothermophilusEscherichia coliOverproduction for purification and site-directed mutagenesis studies. cdnsciencepub.com

Site-Directed Mutagenesis for Functional Characterization

Site-directed mutagenesis is a powerful technique used to understand the function of specific amino acid residues within an enzyme. By changing specific amino acids, researchers can investigate their roles in substrate binding, catalysis, and product specificity. cdnsciencepub.comnih.gov Studies on yeast FPPS have involved mutating highly conserved aspartate and arginine residues. nih.gov Mutations in these residues, particularly within the two aspartate-rich domains, have been shown to drastically reduce the catalytic activity of the enzyme, highlighting their critical role in its function. nih.gov

In another study, site-directed mutagenesis of the three C-terminal amino acids of Bacillus stearothermophilus FPPS, including a completely conserved arginine, was performed. cdnsciencepub.com The results indicated that these residues are not essential for the catalytic function but may play a role in the binding of isopentenyl diphosphate (B83284) (IPP). cdnsciencepub.com More recent research on Artemisia tridentata FPPS and chrysanthemyl diphosphate synthase (CPPase) has used mutagenesis to explore the determinants of product specificity, successfully converting the activity of one enzyme towards that of the other. acs.org These studies demonstrate that specific amino acid changes can alter the enzyme's product profile from linear isoprenoids to cyclopropanated or branched molecules. acs.org

Table 2: Key Findings from Site-Directed Mutagenesis Studies of FPPS

OrganismMutated ResiduesKey FindingReference
Saccharomyces cerevisiaeAspartates (D100, D101, D240, D241) and Arginines (R109, R110)These residues are critical for catalytic activity. nih.gov
Bacillus stearothermophilusC-terminal residues (R295, D296, H297)Not essential for catalysis, but may influence IPP binding. cdnsciencepub.com
Artemisia tridentataActive site and loop/helix residuesMutations can switch product specificity between FPP and irregular monoterpenes. acs.org
Rosa speciesTwo conserved amino acidsThese residues are responsible for the emergence of GPP synthase activity in a bifunctional G/FPPS. pnas.org

Gene Expression Analysis (e.g., qRT-PCR, RNA Interference)

Analyzing the expression levels of FPPS genes provides insights into their physiological roles and regulation. Quantitative real-time PCR (qRT-PCR) is a widely used method to quantify gene expression in different tissues, at various developmental stages, and under different environmental conditions. mdpi.comcambridge.orgfrontiersin.org For example, qRT-PCR has been used to show that FPPS genes in Euphorbia hirta are expressed in various tissues, including roots, stems, leaves, flowers, and latex, suggesting their involvement in diverse physiological processes. mdpi.com Similarly, studies in aphids have used qRT-PCR to analyze the temporal and spatial expression profiles of FPPS genes, linking their expression to the biosynthesis of alarm pheromones. cambridge.org

RNA interference (RNAi) is another powerful tool used to study gene function by silencing the expression of a specific gene. In the context of FPPS, RNAi can be used to investigate the consequences of reduced FPPS activity on cellular processes and the production of isoprenoid-derived compounds. For instance, functional analysis of FPPS in aphids has utilized RNAi to explore its role in development and pheromone production. cambridge.org Furthermore, studies on human cells have shown that FPPS can regulate the expression and alternative splicing of other genes, indicating its role as a potential RNA-binding protein. nih.gov

Structural Biology Approaches

Structural biology provides a three-dimensional view of FPPS, offering a deeper understanding of its catalytic mechanism and interactions with substrates and inhibitors.

X-ray Crystallography of FPPS and its Complexes

X-ray crystallography has been pivotal in determining the three-dimensional structure of FPPS from various organisms, both in its apo form and in complex with substrates, inhibitors, and metal ions. rcsb.orgrcsb.orgillinois.edu These structures have revealed a conserved α-helical protein fold and have identified the active site located within a pocket. acs.orgillinois.edu

Crystal structures of human FPPS in complex with nitrogen-containing bisphosphonates (N-BPs) like risedronate and zoledronate have elucidated the molecular basis of their inhibitory action. rcsb.org These inhibitors bind to the geranyl diphosphate (GPP) binding site and induce a conformational change in the enzyme. rcsb.org Similarly, the crystal structure of Leishmania major FPPS in complex with bisphosphonates and the substrate IPP has provided valuable information for the development of antiparasitic drugs. rcsb.org The resolution of these crystal structures is often very high, allowing for detailed analysis of the interactions between the enzyme and its ligands. rcsb.orgrcsb.org

Table 3: Selected X-ray Crystal Structures of FPPS Complexes

OrganismComplexed LigandsResolution (Å)Key InsightPDB IDReference
Homo sapiensZoledronate2.30Reveals inhibitor binding mode and induced conformational change.1ZW5 rcsb.org
Leishmania majorA bisphosphonate, IPP, and Ca²⁺1.90Provides a basis for developing antiparasitic compounds.4JZB rcsb.org
Trypanosoma cruziRisedronate, DMAPP, and Mg²⁺Not specifiedElucidates the structure of the enzyme in open and closed conformations.Not specified illinois.edu

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into enzyme function. pnas.orgnih.gov These methods are used to predict the three-dimensional structure of FPPS through homology modeling and to simulate the enzyme's flexibility and interactions with ligands over time. researchgate.netpnas.org

MD simulations have been used to study the conformational changes in FPPS upon ligand binding and to identify allosteric binding sites. nih.govpnas.org For example, simulations have revealed significant flexibility in the active site of FPPS, which can be leveraged for virtual screening of potential inhibitors. researchgate.net The "relaxed complex scheme," which incorporates receptor flexibility from MD simulations into docking studies, has been successful in identifying novel, non-bisphosphonate inhibitors of FPPS. nih.gov Furthermore, computational studies have been instrumental in understanding the conformational activation of FPP within the enzyme's active site. acs.org By combining homology modeling with MD simulations, researchers have been able to identify key amino acid residues that determine the product specificity of bifunctional GPP/FPP synthases. pnas.org

Cryo-Electron Microscopy Studies

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for visualizing the three-dimensional structures of large protein complexes at near-atomic resolution, including enzymes that synthesize or utilize farnesyl diphosphate (FPP) and its derivatives. This technique is particularly valuable for studying large, flexible, or heterogeneous assemblies that are challenging to crystallize for X-ray crystallography.

Recent studies have leveraged cryo-EM to reveal the architecture of bifunctional terpene synthases, which contain both a prenyltransferase domain for synthesizing polyisoprenyl diphosphates like geranylgeranyl diphosphate (GGPP) from FPP precursors, and a cyclase domain for subsequent cyclization reactions. nih.govresearchgate.netosti.gov

For instance, the cryo-EM structure of variediene synthase from Emericella variecolor revealed a massive 495-kD complex composed of a hexameric prenyltransferase core flanked by two triads of cyclase domains. researchgate.net Similarly, the structure of fusicoccadiene synthase (PaFS) from Phomopsis amygdali showed a central octameric core of prenyltransferase domains with cyclase domains radiating outward. osti.govresearchgate.net These structures suggest that while the active sites of the two domains are in relative proximity, the substrate is not channeled through a direct tunnel; instead, a proximity effect is likely at play. osti.govresearchgate.net

Cryo-EM has also been instrumental in characterizing novel chimeric triterpene synthases from fungi. The structure of one such enzyme, MpMS, revealed that it possesses an active site large enough to accommodate a C30 hexaprenyl diphosphate intermediate, which is synthesized from FPP precursors. jst.go.jpkek.jp This analysis provided crucial insights into the evolutionary divergence and mechanistic intricacies of terpene biosynthesis beyond the canonical pathways. jst.go.jpkek.jp The structural data obtained through cryo-EM offers a foundational framework for understanding how these complex molecular machines catalyze multistep reactions. nih.govosti.gov

Biochemical and Biophysical Characterization

Enzyme Activity Assays (e.g., Radiochemical Assays)

The functional activity of enzymes that produce or consume FPP, such as FPP synthase (FPPS) and various prenyltransferases, is commonly measured using a variety of enzyme activity assays.

Radiochemical Assays A traditional and highly sensitive method involves the use of radiolabeled substrates. springernature.com For FPPS activity, [1-³H]isopentenyl diphosphate (IPP) or [1-¹⁴C]IPP is used as a substrate along with geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP). springernature.compnas.org The reaction mixture is incubated with the enzyme, and the resulting radiolabeled FPP product is separated from the unreacted substrate, typically by solid-phase extraction or thin-layer chromatography. The amount of radioactivity incorporated into the FPP product is then quantified using liquid scintillation counting to determine the reaction rate. nih.gov

Non-Radiometric Assays Due to safety and disposal concerns associated with radioactivity, several non-radiometric assays have been developed.

Coupled Spectrophotometric Assays: One approach involves a series of coupled enzymatic reactions where the pyrophosphate (PPi) released during the FPPS reaction is converted to inorganic phosphate (B84403). This phosphate is then used by purine (B94841) nucleoside phosphorylase in a reaction that produces a UV-active compound, allowing the reaction to be monitored continuously with a spectrophotometer. nih.gov

Coupled Fluorescence Assays: A more sensitive, continuous assay for FPPS activity couples the production of FPP to a second reaction catalyzed by protein farnesyltransferase (PFTase). nih.gov The newly synthesized FPP is immediately used by PFTase to transfer the farnesyl group to a dansylated peptide substrate. This modification causes a significant increase in the fluorescence of the dansyl group, providing a direct and continuous measure of FPPS activity. nih.govbioassaysys.com This method is well-suited for high-throughput screening of FPPS inhibitors. nih.gov

Bioluminescence Assays: Another method monitors the release of PPi through a coupled reaction involving pyruvate (B1213749) phosphate dikinase and luciferase, which generates a light signal proportional to the amount of PPi produced. diva-portal.org

The table below summarizes key features of different assay types for FPP-related enzymes.

Assay TypePrincipleAdvantagesDisadvantagesReference
Radiochemical Measures incorporation of radiolabeled substrate (e.g., [³H]IPP) into FPP.High sensitivity, direct measurement.Requires handling of radioactive materials, discontinuous. springernature.com, pnas.org
Coupled Fluorescence FPPS product (FPP) is used by PFTase to farnesylate a fluorescent peptide, causing a signal increase.Continuous, non-radioactive, high-throughput compatible, sensitive.Indirect measurement, requires coupling enzyme and specific substrate. nih.gov, bioassaysys.com
Coupled Spectrophotometric PPi product is enzymatically converted to a UV-absorbing molecule.Continuous, non-radioactive.Less sensitive than fluorescence or radiochemical methods. nih.gov
Bioluminescence PPi product is converted into ATP, which is used by luciferase to generate light.High sensitivity, stable signal.Requires multiple coupling enzymes, potential for interference. diva-portal.org

Quantitative Determination of FPP and Related Diphosphates (e.g., HPLC-based Methods)

Accurate quantification of FPP and other isoprenoid diphosphates in biological samples is critical for understanding the regulation of the mevalonate (B85504) pathway and the effects of its inhibitors. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry, is the gold standard for this purpose.

A widely used HPLC-based method involves the extraction of isoprenoids from tissues or cells, followed by an enzymatic assay to attach a fluorescent tag. nih.gov In this procedure, extracted FPP and geranylgeranyl diphosphate (GGPP) are conjugated to a dansylated peptide by recombinant farnesyltransferase or geranylgeranyltransferase I, respectively. The resulting fluorescent products are then separated by reverse-phase HPLC and quantified with a fluorescence detector. nih.govresearchgate.net This sensitive method allows for the determination of FPP and GGPP concentrations in various mammalian tissues. nih.gov

Table 1: FPP and GGPP Concentrations in Mouse Tissues Data from reference nih.gov

Tissue FPP (nmol/g wet tissue) GGPP (nmol/g wet tissue)
Brain 0.355 ± 0.030 0.827 ± 0.082
Kidney 0.320 ± 0.019 0.293 ± 0.035
Liver 0.326 ± 0.064 0.213 ± 0.029
Heart 0.364 ± 0.015 0.349 ± 0.023

More advanced methods utilize liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov These approaches offer superior sensitivity and specificity, allowing for the direct and simultaneous quantification of multiple isoprenoid pyrophosphates (e.g., GPP, FPP, GGPP) without the need for derivatization. nih.gov The analysis is typically performed using a reversed-phase C18 column and electrospray ionization in the negative multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-fragment ion transitions for each analyte. mdpi.comnih.govresearchgate.net These LC-MS/MS methods can achieve lower limits of quantification in the low nanogram per milliliter or picomolar range, enabling the study of subtle changes in isoprenoid pools in response to genetic or pharmacological perturbations. mdpi.comnih.gov

Ligand Binding Studies (e.g., Isothermal Titration Calorimetry)

Understanding the molecular interactions between FPP-metabolizing enzymes and their ligands (substrates, inhibitors) is fundamental to drug discovery and mechanistic enzymology. Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

ITC has been extensively used to characterize the binding of inhibitors, particularly nitrogen-containing bisphosphonates (N-BPs), to farnesyl diphosphate synthase (FPPS). jst.go.jpnih.gov In a typical ITC experiment, a solution of the ligand (e.g., a bisphosphonate) is titrated into a solution containing the enzyme (FPPS). Each injection triggers a heat change that is precisely measured. The resulting data are used to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. jst.go.jpnih.gov

Studies on human FPPS have shown that the decades-long optimization of N-BP drugs has resulted in compounds with not only higher binding affinity but also a greater enthalpic contribution to the binding energy, reflecting improved hydrogen bonding and shape complementarity within the active site. jst.go.jpnih.gov ITC analysis of N-BPs binding to FPPS from the parasite Trypanosoma brucei revealed that different compounds can have strikingly different thermodynamic signatures; for example, risedronate binding is enthalpy-driven, whereas zoledronate binding is entropy-driven. nih.gov

Table 2: Thermodynamic Parameters for Bisphosphonate Binding to T. brucei FPPS Data from reference nih.gov

Bisphosphonate Binding Affinity (Kd, nM) Enthalpy (ΔH, kcal/mol) Entropy (TΔS, kcal/mol) Driving Force
Zoledronate 24 ± 4 2.5 ± 0.1 13.0 Entropy
Risedronate 130 ± 10 -9.0 ± 0.2 1.7 Enthalpy
Ibandronate 200 ± 20 1.8 ± 0.1 10.9 Entropy
Pamidronate 1200 ± 200 1.1 ± 0.1 10.2 Entropy

These thermodynamic data, often complemented by structural information from X-ray crystallography, provide deep insights into the molecular forces governing ligand recognition and inhibition. jst.go.jp

Synthesis and Application of Farnesyl Diphosphate Analogues

Design of Substrate Mimics and Photoaffinity Probes

To investigate the structure, function, and inhibition of FPP-utilizing enzymes, chemists design and synthesize analogues of FPP that serve as either static mimics of the substrate or as reactive probes.

Substrate Mimics Substrate mimics are stable compounds that resemble FPP in structure but are not metabolically processed by the enzyme. They are invaluable tools for structural biology (e.g., co-crystallization with the target enzyme) and for inhibiting enzyme function. Nitrogen-containing bisphosphonates are a prominent class of FPP mimics. drugbank.comresearchgate.net They are structurally analogous to the substrate, with the phosphonate (B1237965) groups chelating the magnesium ions in the active site, but they lack the reactive allylic diphosphate group, leading to potent inhibition of FPPS. drugbank.comresearchgate.net Other mimics include farnesyl thiopyrophosphate (FSPP), where a sulfur atom replaces an oxygen in the pyrophosphate moiety, which has been used to study enzymes like squalene (B77637) synthase. frontiersin.orgresearchgate.net

Photoaffinity Probes Photoaffinity probes are FPP analogues that contain a photoreactive group. nih.govnih.gov These probes bind to the enzyme's active site like the natural substrate. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues. This allows for the irreversible labeling of the active site, enabling researchers to identify the substrate-binding protein and map its binding pocket.

Commonly used photoreactive moieties include:

Benzophenones: These are chemically robust and, upon excitation, form a triplet diradical that can abstract a hydrogen atom from a C-H bond, leading to cross-linking. nih.govacs.orgacs.org

Aryl Azides: Upon photolysis, these groups form a highly reactive nitrene intermediate that can insert into various chemical bonds. acs.org

Diazotrifluoropropionyl Groups: These generate a reactive carbene upon irradiation. nih.gov

Researchers have designed FPP analogues where the photoreactive group is placed at different positions on the isoprenoid chain to probe different regions of the active site. acs.orgacs.org A particularly innovative design links an unmodified farnesyl chain to a diphosphate mimic that contains a benzophenone (B1666685) group. nih.govnih.govresearchgate.net These probes are valuable because the isoprenoid portion is unchanged, minimizing interference with binding, and they are designed to specifically label the diphosphate binding region of the active site. nih.govnih.gov These photoaffinity analogues have been successfully used to label and study a variety of enzymes, including protein farnesyltransferase and FPP synthase. nih.govnih.govacs.org

Use in Characterizing Enzyme-Ligand Interactions

Farnesyl diphosphate (FPP) and its analogs are instrumental in elucidating the intricate interactions between ligands and farnesyl diphosphate synthase (FPPS), a key enzyme in the isoprenoid biosynthetic pathway. nih.gov FPPS catalyzes the head-to-tail condensation of two isopentenyl diphosphate (IPP) molecules with dimethylallyl diphosphate (DMAPP) to produce the C15 compound FPP. nih.govfrontiersin.org Understanding the binding mechanisms within this enzyme is crucial for developing targeted inhibitors and for engineering novel biocatalysts.

Structural studies, often employing X-ray crystallography, have been pivotal in mapping the architecture of FPPS and its ligand-binding sites. The enzyme typically features a homodimeric structure composed entirely of α-helices. researchgate.net Within each subunit, there are two critical aspartate-rich motifs, often referred to as FARM (First Aspartate Rich Motif) and SARM (Second Aspartate Rich Motif), which are essential for binding substrates and the catalytic process. nih.govresearchgate.net For instance, in Bacopa monniera FPPS (BmFPS), docking studies identified that two aspartate residues from the FARM motif (Asp100 and Asp104) along with Asp171, Lys197, and Lys262 are vital for catalytic activity. nih.gov

Researchers use substrate analogs and inhibitors, particularly nitrogen-containing bisphosphonates (N-BPs) like zoledronate and ibandronate, to probe these interactions. nih.govpnas.orgnih.gov These compounds mimic the carbocation intermediate formed during the reaction, allowing for stable complexes with the enzyme to be studied. jst.go.jp Structural characterization of FPPS from Pseudomonas aeruginosa in complex with the inhibitor ibandronate revealed that the inhibitor occupies the allylic substrate site (S1), with many enzyme-ligand interactions being conserved across species, including humans. nih.gov Docking studies with BmFPS showed that N-BPs act as competitive inhibitors, with Thr175 playing an important role in the interaction in addition to the key aspartate residues. nih.gov

Furthermore, computational methods such as in silico screening and molecular dynamics simulations are used to predict and analyze binding. pnas.orguliege.be An in silico screen of over a thousand compounds for binding to an allosteric site on FPPS led to the identification of novel non-bisphosphonate inhibitors. pnas.org Molecular dynamics simulations have provided insights into how ligand binding induces conformational changes and how specific residues contribute to product chain-length determination. uliege.be These advanced methodologies not only illuminate the fundamental mechanics of enzyme catalysis but also pave the way for the rational design of specific and potent enzyme inhibitors for therapeutic or agricultural applications. nih.govjst.go.jp

Table 1: Research Findings on FPPS Enzyme-Ligand Interactions

Enzyme SourceLigand(s) StudiedKey FindingsImportant ResiduesReference(s)
Pseudomonas aeruginosaIbandronate, Geranyl diphosphate (GPP)Ibandronate binds to the allylic substrate site (S1); an allosteric binding pocket was identified.Not specified nih.gov
Bacopa monnieraSubstrates (IPP, DMAPP), N-BPs (risedronate, zoledronate, etc.)N-BPs show competitive inhibition; docking studies identified key catalytic and binding residues.Asp100, Asp104, Asp171, Lys197, Lys262, Thr175 nih.gov
Trypanosoma brucei, HumanCelastrol, ZoledronateIn silico screening identified novel non-bisphosphonate inhibitors binding to an allosteric site.R60, R113 pnas.org
Aphid (Acyrthosiphon pisum)DMAPP, GPP, FPPMolecular dynamics simulations revealed that residue interactions and steric hindrance regulate product chain length.Gln107, K209 uliege.be

Genetic and Metabolic Engineering Approaches

The central position of FPP as a precursor to a vast array of valuable compounds, including sesquiterpenes, triterpenes, and sterols, makes its biosynthetic pathway a prime target for genetic and metabolic engineering. tandfonline.comfrontiersin.org By manipulating the genes involved, researchers can redirect the flow of carbon towards the synthesis of specific high-value molecules.

Manipulation of FPP Biosynthesis Pathways for Metabolic Flux Redirection

Metabolic engineering strategies aim to optimize the production of FPP-derived compounds by enhancing the metabolic flux towards FPP and the specific downstream product. This often involves the overexpression of key enzymes in the pathway. The biosynthesis of the universal isoprene (B109036) units, IPP and DMAPP, occurs via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. tandfonline.comnih.gov

In one approach, systematic and combinatorial optimization was used in Corynebacterium glutamicum to identify which genes in the MEP pathway, when overexpressed, would most effectively increase the pool of FPP for terpenoid production. acs.org This study found that the combined overexpression of the ispDF genes, along with the dxs and idi genes, led to a 14-fold increase in the production of squalene, a triterpene derived from FPP. acs.org For the production of the sesquiterpene α-farnesene, the dxr gene was identified as the key target for overexpression. acs.org

In another example, researchers aimed to produce Z,Z-farnesol in Escherichia coli. nih.gov They tested various Z,Z-farnesyl diphosphate (Z,Z-FPP) synthases to convert neryl diphosphate into Z,Z-FPP and screened multiple phosphatases to facilitate the final conversion to Z,Z-farnesol. nih.gov Such strategies, which involve screening and combining enzymes from different organisms, are common in metabolic engineering to construct novel and efficient production pathways. The goal is to channel the precursor molecules (IPP and DMAPP) efficiently towards a desired final product, bypassing or down-regulating competing pathways. frontiersin.orgigem.wiki

CRISPR/Cas-based Gene Editing for Pathway Perturbation

The advent of CRISPR/Cas9 technology has revolutionized metabolic engineering by providing a powerful tool for precise and efficient gene editing. frontiersin.orgresearchgate.net This system can be used to knock out or knock down genes that divert metabolic flux away from the desired product or to insert new genes to enhance the pathway. frontiersin.org

A common strategy is to disrupt competing pathways that also use FPP as a substrate. For example, to increase the production of the antimalarial drug artemisinin (B1665778) (a sesquiterpene lactone) in engineered microbes or in the plant Artemisia annua, the gene for squalene synthase (SQS) is often targeted. frontiersin.org SQS catalyzes the first committed step in sterol biosynthesis, which competes directly with artemisinin biosynthesis for the common precursor FPP. frontiersin.org By using CRISPR/Cas9 to knock out the SQS gene, the metabolic flux of FPP is redirected away from sterol synthesis and towards the engineered artemisinin pathway, thereby boosting production. frontiersin.org

Similarly, in the medicinal plant Dioscorea zingiberensis, which produces the valuable steroidal saponin (B1150181) diosgenin, CRISPR/Cas9 was used to edit the farnesyl pyrophosphate synthase gene (Dzfps) itself. researchgate.netresearchgate.net This targeted mutagenesis led to a significant decrease in the transcript levels of Dzfps and a corresponding reduction in the content of squalene, a downstream product. researchgate.netresearchgate.net This demonstrates the efficacy of CRISPR/Cas9 in precisely perturbing key nodes in a metabolic pathway to study gene function and alter the production profile of secondary metabolites. researchgate.net These gene editing techniques offer a rapid and efficient approach for targeted genome modification to enhance the production of valuable bioactive molecules in both microbial and plant systems. researchgate.net

Table 2: Examples of Genetic Engineering in the FPP Pathway

OrganismTarget Gene(s)Engineering StrategyOutcomeReference(s)
Corynebacterium glutamicumdxs, idi, ispDFCombinatorial overexpression14-fold increase in squalene production acs.org
Artemisia annua / MicrobesSqualene synthase (SQS)CRISPR/Cas9 knockoutRedirection of FPP flux to enhance artemisinin production frontiersin.org
Dioscorea zingiberensisThis compound synthase (Dzfps)CRISPR/Cas9-mediated targeted mutagenesisSignificantly decreased Dzfps transcript levels and squalene content researchgate.netresearchgate.net
Escherichia coliZ,Z-FPP synthase, various phosphatasesScreening and expression of heterologous enzymesBiosynthesis of Z,Z-farnesol nih.gov

Farnesyl Diphosphate in Cellular and Physiological Processes

Role in Cell Signaling Cascades

Farnesyl diphosphate (B83284) plays a pivotal role in the complex network of cellular communication by enabling the proper function and localization of key signaling proteins. Its contributions range from the post-translational modification of small GTPases to the direct activation of G-protein coupled receptors.

Involvement of Prenylated Small GTPases (e.g., Ras, Rho, Rab)

A primary mechanism through which FPP influences cell signaling is via protein prenylation, a post-translational modification that involves the covalent attachment of an isoprenoid lipid, such as a farnesyl group, to a cysteine residue at or near the C-terminus of a protein. This process is critical for the function of many signaling proteins, particularly the Ras superfamily of small GTP-binding proteins (GTPases), which includes the Ras, Rho, and Rab families.

Farnesylation, the attachment of a 15-carbon farnesyl group derived from FPP, is catalyzed by the enzyme farnesyltransferase (FTase). This modification increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes, a prerequisite for its interaction with downstream effectors and participation in signaling cascades. Small GTPases with a C-terminal "CAAX" box motif, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' can be methionine, serine, alanine, or glutamine, are typically targets for farnesylation.

Ras Family: Members of the Ras family are central regulators of cell proliferation, differentiation, and survival. Their farnesylation is essential for their localization to the plasma membrane, where they can be activated to initiate signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov Dysregulation of Ras signaling due to mutations is a common feature in many cancers, highlighting the importance of its proper membrane association.

Rho Family: The Rho family of GTPases is primarily involved in regulating the actin cytoskeleton, cell motility, and cell adhesion. Like Ras proteins, many Rho family members are farnesylated, which is crucial for their membrane localization and subsequent activation of downstream targets that control cytoskeletal dynamics.

Rab Family: While most Rab GTPases, which regulate vesicular trafficking, are modified with a 20-carbon geranylgeranyl group, the principle of prenylation for membrane anchoring remains the same. The availability of FPP as a precursor for both farnesyl and geranylgeranyl diphosphate underscores its foundational role in ensuring the functionality of this entire superfamily of molecular switches. pnas.org

The process of prenylation and subsequent membrane association allows these small GTPases to cycle between an inactive GDP-bound state and an active GTP-bound state, a cycle that governs the transduction of signals from the cell surface to the cell's interior.

Table 1: Key Small GTPases and the Role of Farnesylation

GTPase Family Key Members Primary Function Role of Farnesylation (from FPP)
Ras H-Ras, K-Ras, N-Ras Cell proliferation, survival, differentiation Essential for plasma membrane localization and activation of signaling cascades (e.g., MAPK). nih.gov
Rho RhoA, Rac1, Cdc42 Cytoskeletal regulation, cell motility, adhesion Facilitates membrane anchoring, enabling interaction with regulators and effectors to control actin dynamics.
Rab Various Vesicular transport, membrane trafficking While many are geranylgeranylated, FPP is the precursor, and the principle of membrane anchoring is conserved. pnas.org

Regulation of G-Protein Coupled Receptor Signaling

Farnesyl diphosphate also modulates G-protein coupled receptor (GPCR) signaling pathways through two distinct mechanisms. GPCRs are the largest family of cell surface receptors and are responsible for transducing a vast array of extracellular signals into intracellular responses.

Firstly, the heterotrimeric G-proteins that couple to these receptors are themselves subject to prenylation. The γ-subunit of many heterotrimeric G-proteins is farnesylated or geranylgeranylated. jst.go.jp This lipid modification is critical for the association of the G-protein complex with the inner leaflet of the plasma membrane, placing it in proximity to the activated GPCR and allowing for efficient signal transduction upon receptor activation. jst.go.jp

Secondly, emerging research has identified FPP itself as an endogenous ligand for certain orphan GPCRs. For instance, FPP has been shown to directly bind to and activate GPR92, a receptor highly expressed in the dorsal root ganglia, suggesting a role in sensory nervous system signaling. researchgate.net Activation of GPR92 by FPP can initiate both G(q/11)- and G(s)-mediated signaling pathways. researchgate.net Similarly, FPP has been found to activate P2Y5, another GPCR, leading to the activation of the Rho GTPase and its downstream signaling pathways. asm.org This direct interaction of FPP with GPCRs represents a novel layer of signaling regulation, where a key metabolic intermediate also functions as an extracellular or intracellular signaling molecule.

Functions in Cellular Development and Differentiation

Farnesyl diphosphate is a critical substrate for the synthesis of molecules that regulate key developmental and differentiation processes across different species.

Insect Metamorphosis (Juvenile Hormone Biosynthesis)

In insects, FPP is the direct precursor for the biosynthesis of juvenile hormones (JHs), a class of sesquiterpenoid hormones that are central regulators of development, reproduction, and metamorphosis. pnas.orgresearchgate.net JHs are produced in the corpora allata, a pair of endocrine glands. jst.go.jp

The biosynthesis of JHs begins with the production of FPP via the mevalonate (B85504) pathway. pnas.org FPP is then converted through a series of enzymatic steps, including hydrolysis, oxidation, and methylation, to yield the active juvenile hormone. pnas.org The presence of JH in the hemolymph maintains the larval state and prevents the transition to the pupal and adult stages during molting. jst.go.jp A significant drop in the JH titer is a prerequisite for the initiation of metamorphosis, allowing the molting hormone ecdysone (B1671078) to direct the development of adult structures. jst.go.jp Therefore, the synthesis of FPP and its commitment to the JH biosynthetic pathway are tightly regulated and are critical control points for insect development.

Table 2: Role of FPP in Juvenile Hormone Biosynthesis

Precursor Key Enzyme Family Product Biological Process Regulated
Farnesyl Diphosphate (FPP) Phosphatases, Dehydrogenases, Methyltransferases Juvenile Hormones (JHs) Insect metamorphosis, larval development, reproduction. pnas.orgjst.go.jpresearchgate.net

Influence on Biofilm Formation in Microorganisms

Farnesyl diphosphate and its derivatives play a significant role in the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances.

In the pathogenic yeast Candida albicans, farnesol (B120207), a dephosphorylated derivative of FPP, acts as a quorum-sensing molecule. oup.com As the population density of the yeast increases, secreted farnesol accumulates and inhibits the morphological transition from a yeast form to a hyphal (filamentous) form. nih.gov This transition is a key virulence factor and is essential for the formation of robust biofilms. By preventing filamentation, farnesol effectively compromises the structural integrity of C. albicans biofilms. nih.gov

In some bacteria, such as Staphylococcus aureus, farnesol has also been shown to inhibit biofilm formation. nih.gov The proposed mechanism involves the disruption of the bacterial cell membrane integrity. nih.gov

Furthermore, in certain bacteria, the biosynthesis of squalene (B77637) from FPP is a step in the production of hopanoids, which are sterol-like molecules that can influence membrane fluidity and organization. acs.org These bacterial membrane microdomains, which are functionally similar to eukaryotic lipid rafts, have been implicated in processes such as biofilm formation. acs.orgasm.org Therefore, the enzymatic conversion of FPP can be a critical step in creating the membrane structures necessary for biofilm development in some bacterial species.

Role in Stress Responses in Plants

Farnesyl diphosphate (FPP) is a pivotal intermediate in the biosynthesis of a diverse array of isoprenoids in plants. researchgate.net This C15 compound serves as the central precursor for the synthesis of sesquiterpenes, which are crucial not only for plant growth and development but also for their interactions with the environment. nih.gov The enzyme responsible for FPP synthesis is farnesyl diphosphate synthase (FPPS), which catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.compeerj.com The strategic position of FPP at a key branch point in isoprenoid metabolism allows plants to mount robust chemical defenses in response to a variety of environmental challenges. researchgate.netpeerj.com In response to both biotic and abiotic stressors, the flux through the isoprenoid pathway is often redirected towards the production of FPP-derived defense compounds. researchgate.netfrontiersin.org

Biotic Stress Responses

Plants have evolved sophisticated defense mechanisms against herbivores and pathogens, many of which rely on the production of FPP-derived secondary metabolites. frontiersin.org These compounds can act directly as toxins or deterrents, or indirectly by attracting natural enemies of the herbivores. nih.govpnas.org

When attacked by herbivores, many plants release a complex blend of volatile organic compounds (VOCs), with sesquiterpenes derived from FPP being major constituents. nih.govpnas.org For instance, in maize (Zea mays), herbivory by lepidopteran larvae induces the expression of the terpene synthase TPS10. pnas.org This enzyme converts FPP into a mixture of sesquiterpenes, including (E)-β-farnesene and (E)-α-bergamotene. pnas.orgscielo.org.pe These volatiles act as an indirect defense mechanism by attracting parasitic wasps, such as Cotesia marginiventris, which then prey on the herbivorous larvae. pnas.org Similarly, the overexpression of a strawberry nerolidol (B1678203) synthase in Arabidopsis thaliana leads to the production of the sesquiterpene alcohol (3S)-(E)-nerolidol, which attracts predatory mites. nih.gov

Another important FPP-derived sesquiterpene involved in plant defense is (E)-β-caryophyllene. oup.com In maize, the gene encoding the enzyme responsible for its synthesis, TPS23, is induced upon damage by both leaf-chewing caterpillars (Spodoptera littoralis) and root-feeding larvae of the beetle Diabrotica virgifera virgifera. nih.govoup.com This demonstrates that FPP-derived defenses can be deployed in different plant tissues depending on the specific threat. The regulation of FPP synthase (FPPS) genes is also critical. In maize, the fpps3 gene is specifically induced by herbivory, ensuring a sufficient supply of FPP for the production of these defensive sesquiterpenes. nih.gov

In addition to volatile sesquiterpenes, FPP is the precursor to non-volatile phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack. frontiersin.orgresearchgate.netmdpi.com In maize, FPP is the starting point for the biosynthesis of zealexins, a group of sesquiterpenoid phytoalexins that exhibit antifungal activity against pathogens like Cochliobolus heterostrophus. researchgate.netoup.com The production of these compounds represents a direct chemical defense against microbial invasion. frontiersin.org Cotton plants produce gossypol, a toxic sesquiterpenoid derived from FPP, which acts as a direct defense against a range of herbivores. scielo.org.peresearchgate.net

Table 1: FPP-Derived Compounds in Plant Biotic Stress Responses

Stressor Plant Species FPP-Derived Compound(s) Function Reference(s)
Lepidopteran larvae Maize (Zea mays) (E)-β-farnesene, (E)-α-bergamotene Attraction of parasitic wasps pnas.orgscielo.org.pe
Lepidopteran larvae Maize (Zea mays) (E)-β-caryophyllene Indirect defense nih.govoup.com
Diabrotica virgifera virgifera (rootworm) Maize (Zea mays) (E)-β-caryophyllene Indirect defense nih.govoup.com
Fungal pathogens (Cochliobolus heterostrophus) Maize (Zea mays) Zealexins Phytoalexin (antifungal) researchgate.netoup.com
Herbivores Cotton (Gossypium hirsutum) Gossypol Direct defense (toxic) scielo.org.peresearchgate.net
Generalist herbivores Arabidopsis thaliana (transgenic) (3S)-(E)-nerolidol Attraction of predatory mites nih.gov

Abiotic Stress Responses

Beyond defending against living organisms, FPP and its derivatives play a significant role in helping plants cope with abiotic stresses such as high temperature, drought, and salinity. peerj.commdpi.comnih.gov The accumulation of FPP-derived compounds under these conditions suggests their involvement in protective mechanisms. mdpi.com

Studies have shown that the expression of FPPS genes can be upregulated in response to various abiotic stressors. For example, in Rosa rugosa, the RrFPPS1 gene was found to be upregulated under salt treatment, suggesting a defensive role for FPP-derived compounds in salt-induced stress. peerj.com Similarly, in the fern Dryopteris fragrans, the expression of DfFPS genes increased in response to high temperature and drought stress. nih.gov Overexpression of these genes in tobacco plants not only led to an accumulation of secondary metabolites but also conferred enhanced tolerance to these abiotic stresses. nih.gov

The link between FPP metabolism and abiotic stress signaling is further highlighted by its connection to abscisic acid (ABA), a key phytohormone involved in stress responses. nih.govtandfonline.com Research in Arabidopsis has shown a molecular link between farnesol metabolism (farnesol can be phosphorylated to FPP) and ABA signaling, particularly under water stress conditions. nih.govtandfonline.com Down-regulation of FPPS in Arabidopsis has been shown to trigger a misregulation of genes involved in both biotic and abiotic stress responses, including the induction of the jasmonic acid pathway and an iron-deficiency response. oup.comoup.comnih.gov This indicates that maintaining FPP homeostasis is crucial for normal stress signaling and response pathways. oup.comoup.com

Table 2: Research Findings on FPPS Gene Expression Under Abiotic Stress

Plant Species Gene(s) Abiotic Stressor Observed Effect Reference(s)
Rosa rugosa RrFPPS1 Salinity Upregulation of gene expression peerj.com
Dryopteris fragrans DfFPS1, DfFPS2 High temperature, Drought Increased gene expression, enhanced tolerance in transgenic tobacco nih.gov
Arabidopsis thaliana FPS1, FPS2 (Gene silencing) Misregulation of stress response genes, induction of jasmonic acid and iron-deficiency pathways oup.comoup.comnih.gov

Evolutionary and Comparative Aspects of Farnesyl Diphosphate Systems

Phylogenetic Analysis of FPPS Homologs Across Kingdoms

Phylogenetic analyses of FPPS homologs reveal a deep evolutionary history, with the enzyme present in organisms from all domains of life, underscoring its fundamental importance. frontierspartnerships.orgbibliotekanauki.plnih.gov These studies, based on amino acid sequence alignments, consistently show that FPPS genes have evolved from a common ancestor and their phylogenetic trees often mirror the accepted classification of terrestrial plants. mdpi.comresearchgate.netnih.gov

In plants, FPPS belongs to a multigene family, allowing for differential regulation and expression in various tissues and in response to environmental cues. frontierspartnerships.orgmdpi.com For instance, in Euphorbiaceous plants like the rubber tree and cassava, multiple FPPS genes have been identified, exhibiting tissue-specific expression patterns. mdpi.com Similarly, the green peach aphid, Myzus persicae, possesses two distinct FPPS genes. cdnsciencepub.com Phylogenetic trees constructed from FPPS sequences show clear clustering. For example, FPPS from Chamaemelum nobile is closely related to that of Matricaria chamomilla. notulaebotanicae.ro A broader analysis of 68 plant species demonstrated that FPS gene formation predated the divergence of these species. nih.gov

The phylogenetic tree of FPPS is generally divided into major groups. One such analysis separated FPPS into two main groups, with further subdivisions that align with taxonomic classifications. researchgate.net This extensive gene duplication and subsequent divergence have played a crucial role in the diversification of biochemical pathways in plants. nih.gov

Table 1: Examples of FPPS Homologs Across Different Organisms

OrganismNumber of Identified FPPS Genes/HomologsKey Phylogenetic Insights
Euphorbiaceous plants (e.g., rubber tree, cassava)Multiple (e.g., 3 in rubber tree, 3 in cassava)Clustered into distinct subgroups, showing tissue-specific expression. mdpi.com
Green peach aphid (Myzus persicae)2The two genes share ~82% identity in the coding region. cdnsciencepub.com
Tomato (Solanum lycopersicum)At least 2 (LeFPS1, LeFPS2)Show differential regulation during fruit development. nih.gov
Arabidopsis thaliana2 (AtFPS1, AtFPS2)Expressed in all organs, but at different levels. mdpi.com
Chamaemelum nobile1 (CnFPPS)Closely related to FPPS from Matricaria chamomilla. notulaebotanicae.ro
Various land plants (68 species studied)1 per species analyzedFPPS gene formation occurred before the divergence of these species. nih.gov

Divergence of FPPS in Eukaryotes, Eubacteria, and Archaea

The evolutionary paths of FPPS in Eukaryotes, Eubacteria, and Archaea show significant divergence in terms of enzyme structure, regulation, and its role within the broader metabolic network. It is hypothesized that eukaryotic (type I) and eubacterial (type II) FPPSs evolved from archaeal geranylgeranyl diphosphate (B83284) synthase. frontierspartnerships.org

Eukaryotes: In eukaryotes, FPPS is a key enzyme in the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol. nih.govmdpi.com This pathway is responsible for the synthesis of a wide range of essential compounds, including sterols (like cholesterol in animals and ergosterol (B1671047) in fungi), dolichols, and ubiquinones (B1209410). bibliotekanauki.ploup.com FPP is a critical branch point, leading to the production of these molecules and also serving as a substrate for protein farnesylation, a vital post-translational modification. nih.govillinois.edumdpi.com Plant cells, in addition to the cytosolic MVA pathway, have a second isoprenoid biosynthesis pathway, the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com While the cytosolic MVA pathway is the main source of FPP, the plastidial MEP pathway supplies precursors for monoterpenes, diterpenes, and carotenoids. mdpi.com

Eubacteria: Most bacteria utilize the MEP pathway for isoprenoid biosynthesis. mdpi.com Bacterial FPPSs (type II) exhibit structural differences from their eukaryotic counterparts. frontierspartnerships.org For instance, the C-terminal RXK motif, which is conserved in most FPPS enzymes and interacts with the substrate, is absent in bacterial FPPS. illinois.edu

Archaea: Archaea are unique in their membrane lipid composition, which consists of ether-linked isoprenoids. wikipedia.org They use the MVA pathway to produce these isoprenoids. mdpi.com Some archaea, like Methanobacterium thermoautotrophicum, possess a thermostable bifunctional enzyme that can synthesize both FPP and geranylgeranyl diphosphate (GGPP). bibliotekanauki.pl The evolution of DNA replication machinery in archaea also shows a complex relationship with eukaryotes, suggesting that eukaryotes may have emerged from the archaeal domain. nih.govwikipedia.orgpolytechnique.edu This close evolutionary link is supported by similarities in fundamental processes like translation. mdpi.com

Table 2: Key Differences in FPPS Systems Across Domains

FeatureEukaryotesEubacteriaArchaea
Primary Isoprenoid Pathway Mevalonate (MVA) pathway (cytosol); MEP pathway in plant plastids. mdpi.comMethylerythritol phosphate (MEP) pathway. mdpi.comMevalonate (MVA) pathway. mdpi.com
FPPS Type Type IType IIAncestral type, with some bifunctional enzymes. frontierspartnerships.orgbibliotekanauki.pl
Key Products from FPP Sterols, dolichols, ubiquinones, farnesylated proteins. bibliotekanauki.plillinois.eduDiverse isoprenoids.Ether-linked membrane lipids. wikipedia.org
C-terminal Motif Conserved RXK motif (in most). illinois.eduAbsent. illinois.eduVariable.

Evolution of Product Specificity and Catalytic Mechanisms

The evolution of terpene synthases (TPSs), the enzyme family to which FPPS belongs, is a prime example of how gene duplication and divergence can lead to a vast array of natural products from a few common substrates. frontiersin.orgoup.com The product specificity of these enzymes is largely determined by the amino acid residues within the active site. frontierspartnerships.orgnih.gov

In FPPS, two aspartate-rich motifs, FARM (first aspartate-rich motif) and SARM (second aspartate-rich motif), are crucial for catalytic activity. frontierspartnerships.orgcdnsciencepub.com The amino acid residues at the 4th and 5th positions before the FARM motif are major determinants of the final product's chain length. frontierspartnerships.org For example, a single amino acid substitution can convert a geranylgeranyl diphosphate synthase into an FPPS. frontierspartnerships.org

The catalytic mechanism of FPPS involves the sequential head-to-tail condensation of two isopentenyl diphosphate (IPP) molecules with dimethylallyl diphosphate (DMAPP). bibliotekanauki.pl The enzyme's active site forms a channel where the substrates bind. wikipedia.org The reaction proceeds through carbocation intermediates, and the precise folding of the substrate within the active site, dictated by key amino acid residues, determines the stereochemistry and cyclization pattern of the final product. frontiersin.orgbrandeis.edu

Studies involving site-directed mutagenesis have identified several key residues that influence catalytic activity and product specificity. For instance, mutating a highly conserved arginine residue near the C-terminus of Bacillus stearothermophilus FPPS significantly affected its function. frontierspartnerships.org Similarly, research on terpene synthases has shown that a small number of mutations can lead to the emergence of new catalytic functions, such as the ability to produce cyclic terpenes from a linear substrate. oup.com Ancestral sequence reconstruction has been a powerful tool to understand the evolutionary steps that led to the emergence of specific product profiles. brandeis.edu

Adaptation of FPP Metabolism to Specific Organismal Niches

The metabolism of FPP has adapted to the specific needs and environmental challenges of different organisms.

In plants , FPP metabolism is intricately linked to defense and development. FPP is the precursor to a vast array of sesquiterpenes, which can act as phytoalexins (antimicrobial compounds), attract pollinators, or repel herbivores. nih.govmdpi.commdpi.com For example, overexpression of an isoprenyl diphosphate synthase in spruce led to the production of terpene diversion products that enhanced defense against the nun moth. oup.com In maize, different FPPS isozymes are dedicated to producing FPP for either essential functions like ubiquinone synthesis or for the production of the volatile sesquiterpene (E)-β-caryophyllene in response to root-feeding herbivores. peerj.com The expression of FPPS genes is often induced by environmental stresses like salinity or pathogen attack, highlighting its role in adaptation. frontierspartnerships.orgpeerj.com

In insects , FPP is the precursor to juvenile hormones, which are crucial for development and reproduction. cdnsciencepub.com In aphids, FPP is also the substrate for the synthesis of (E)-β-farnesene, the main component of their alarm pheromone. cdnsciencepub.com

In extremophiles , microorganisms that thrive in extreme environments, FPP metabolism is part of a suite of adaptations that allow survival. numberanalytics.com For instance, the membranes of many archaea are composed of ether-linked isoprenoids derived from FPP and GGPP, which provide greater stability in extreme temperatures and pH conditions. wikipedia.orgnumberanalytics.com These organisms have evolved unique metabolic pathways and enzymes that are stable and functional under harsh conditions. nih.govbiointerfaceresearch.com The study of extremophiles provides insights into the biochemical limits of life and the innovative solutions that have evolved to cope with environmental challenges. oup.comresearchgate.net For example, some extremophiles can utilize inorganic compounds like sulfur for energy, a process that involves specialized metabolic pathways. nih.gov

This remarkable adaptability of FPP metabolism across diverse life forms underscores its central role in evolution, enabling organisms to colonize a wide range of ecological niches.

Q & A

Q. What are the standard methodologies for quantifying farnesyl diphosphate (FPP) in plant or microbial systems?

FPP quantification typically employs isotope dilution assays using 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled isopentenyl diphosphate (IPP) to track enzymatic incorporation into FPP. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents (e.g., tributylamine) is used for direct measurement. For plant trichomes, protocols involve RNA isolation via phenol-chloroform extraction followed by LiCl precipitation to minimize interference from secondary metabolites, as validated in transgenic tomato trichome studies .

Q. How does farnesyl diphosphate synthase (FPPS) catalyze FPP formation, and what experimental evidence supports its mechanism?

FPPS sequentially condenses dimethylallyl diphosphate (DMAPP) with two IPP molecules via a carbocationic mechanism. Evidence includes fluorinated substrate analogs (e.g., 2-fluorogeranyl diphosphate), which slow catalysis due to inductive effects, supporting a carbocation intermediate. SN2 reaction kinetics with geranyl chloride and cyanide ion further validate this mechanism . Structural studies of Trypanosoma brucei FPPS complexed with bisphosphonate inhibitors also reveal active-site coordination of allylic diphosphates .

Q. What molecular tools are used to validate FPPS gene function in heterologous systems?

FPPS gene function is confirmed via:

  • qRT-PCR with gene-specific primers (e.g., SlFPS and GgFPS in tomato trichomes) normalized to housekeeping genes like RCE1 .
  • Metabolite profiling (GC-MS) of sesquiterpenes (e.g., α-farnesene) and FPP levels in transgenic lines versus controls .
  • Enzymatic assays using recombinant FPPS to measure FPP synthesis rates from DMAPP and IPP .

Advanced Research Questions

Q. How do FPPS isoforms partition FPP between primary and specialized metabolism in plants?

In Zea mays, CRISPR/Cas9 knockouts of three FPPS isoforms revealed functional specialization:

  • FPS1 supplies FPP for ubiquinone (respiratory cofactor).
  • FPS3 channels FPP into zealexin (defense sesquiterpenes). This compartmentalization was demonstrated via metabolite depletion in specific mutants and tissue-specific promoter-GUS fusions .

Q. What strategies address contradictions in FPPS inhibition data between in vitro and cell-based assays?

Bisphosphonates (e.g., zoledronate) exhibit poor membrane permeability due to their trianionic nature, limiting efficacy in cell-based tumor models. Recent work focuses on allosteric inhibitors targeting a pocket near the IPP-binding site (identified via X-ray crystallography). However, poor correlation between in vitro IC50_{50} and anti-tumor activity suggests off-target effects or compensatory pathways (e.g., geranylgeranylation) .

Q. How do conflicting data on FPP precursor availability in apicomplexan parasites inform drug discovery?

Toxoplasma gondii lacks the mevalonate pathway but relies on the apicoplast-localized DOXP pathway for IPP/DMAPP. FPPS inhibitors (e.g., risedronate) block FPP synthesis, but rescue experiments with exogenous isoprenoids reveal metabolic flexibility. Dual targeting of FPPS and the DOXP reductase (IspC) is proposed to overcome resistance .

Q. What experimental approaches resolve ambiguities in terpene synthase product specificity linked to FPP isomerization?

Isotopic labeling (13C^{13}\text{C}-FPP) and enzyme kinetics with stereoisomers (e.g., trans-trans vs. cis-trans FPP) differentiate between substrate channeling and active-site templating. For example, Pinus massoniana FPPS produces exclusively trans-trans FPP, confirmed via NMR analysis of enzymatic products .

Methodological Challenges and Solutions

Q. How to optimize FPPS heterologous expression for structural studies?

  • Use *E. coli codon-optimized FPPS genes with N-terminal His-tags for Ni2+^{2+}-affinity purification.
  • Include dithiothreitol (DTT) and glycerol in lysis buffers to stabilize hydrophobic active sites.
  • Crystallize FPPS in complex with non-hydrolyzable substrate analogs (e.g., α,β-methylene FPP) to capture intermediate states .

Q. Why do FPPS overexpression studies in plants yield inconsistent metabolic outcomes?

Competing pathways (e.g., geranylgeranyl diphosphate synthase) and feedback inhibition by FPP derivatives (e.g., sterols) limit flux. Co-expression with downstream sesquiterpene synthases and silencing of competing genes (e.g., HMG1) enhance FPP channeling, as shown in engineered Saccharomyces cerevisiae .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.